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  • Product: 2-Amino-4-hydrazino-6-methylpyrimidine
  • CAS: 28840-64-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Amino-4-hydrazino-6-methylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Amino-4-hydrazino-6-methylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the construction of the pyrimidine core, followed by chlorination and subsequent hydrazinolysis. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Synthesis Pathway Overview

The synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine can be achieved through a three-step reaction sequence starting from readily available commercial reagents. The overall pathway involves the initial formation of a pyrimidine ring system, followed by functional group interconversions to introduce the desired hydrazino moiety.

Synthesis_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrazinolysis Guanidine Guanidine Step1_Product 2-Amino-4-hydroxy-6-methylpyrimidine Guanidine->Step1_Product Sodium Ethoxide Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Step1_Product Step2_Product 2-Amino-4-chloro-6-methylpyrimidine Step1_Product->Step2_Product POCl3, Pyridine Final_Product 2-Amino-4-hydrazino-6-methylpyrimidine Step2_Product->Final_Product Hydrazine Hydrate

Caption: Proposed three-step synthesis pathway for 2-Amino-4-hydrazino-6-methylpyrimidine.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on established methods for analogous transformations and may require optimization for the specific substrate.

Step 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

This step involves the condensation of guanidine with ethyl acetoacetate in the presence of a strong base to form the pyrimidine ring. This reaction is a classic example of the Traube pyrimidine synthesis.

Experimental Protocol (Adapted from Organic Syntheses for a similar reaction)[1][2]:

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride or guanidine nitrate (1 equivalent). Stir the mixture to allow for the formation of free guanidine.

  • Addition of β-Ketoester: To the guanidine solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and reduce the volume of ethanol by rotary evaporation. Add water to dissolve the solid residue and acidify the solution with acetic acid to a pH of approximately 5-6.

  • Isolation: The product, 2-amino-4-hydroxy-6-methylpyrimidine, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol (Adapted from a solvent-free method)[3]:

  • Reaction Setup: In a sealed, pressure-rated reactor, place 2-amino-4-hydroxy-6-methylpyrimidine (1 equivalent), phosphorus oxychloride (1-1.5 equivalents), and pyridine (1 equivalent). Caution: This reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, as POCl₃ is corrosive and reacts violently with water.

  • Reaction: Seal the reactor and heat the mixture to a temperature of 140-160 °C for 2 hours with stirring.

  • Work-up: After cooling the reactor to room temperature, carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: The product, 2-amino-4-chloro-6-methylpyrimidine, will precipitate as a solid. Collect the product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography. It is important to be aware that the chlorination of dihydroxypyrimidines can sometimes lead to polychlorinated byproducts[4].

Step 3: Synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine

The final step involves the nucleophilic substitution of the chlorine atom with hydrazine hydrate to yield the target compound.

Experimental Protocol (Adapted from similar hydrazinolysis reactions)[5][6]:

  • Reaction Setup: In a round-bottomed flask, dissolve 2-amino-4-chloro-6-methylpyrimidine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for several hours (e.g., 1-8 hours). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, remove the solvent by rotary evaporation. Add water to the residue to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 2-amino-4-hydrazino-6-methylpyrimidine.

Data Presentation

The following table summarizes the available physical and chemical data for the final product, 2-Amino-4-hydrazino-6-methylpyrimidine.

PropertyValueReference
Molecular Formula C₅H₉N₅[7]
Molecular Weight 139.16 g/mol [7]
Melting Point 238 °C[7]
Appearance Solid-
CAS Number 28840-64-4[7][8]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine.

G cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrazinolysis a Mix Guanidine and Ethyl Acetoacetate with Sodium Ethoxide b Reflux Reaction Mixture a->b c Acidify and Precipitate b->c d Filter and Dry 2-Amino-4-hydroxy-6-methylpyrimidine c->d e React with POCl3 and Pyridine in a Sealed Reactor d->e f Quench with Ice and Neutralize e->f g Filter and Dry 2-Amino-4-chloro-6-methylpyrimidine f->g h React with Hydrazine Hydrate in Ethanol g->h i Remove Solvent and Precipitate with Water h->i j Filter and Dry 2-Amino-4-hydrazino-6-methylpyrimidine i->j

Caption: Overall experimental workflow for the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine.

References

Exploratory

An In-depth Technical Guide to 2-Amino-4-hydrazino-6-methylpyrimidine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-4-hydrazino-6-methylpyrimidine, a heterocyclic compound of interest to researchers, scie...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-4-hydrazino-6-methylpyrimidine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

2-Amino-4-hydrazino-6-methylpyrimidine, also known by its IUPAC name 4-hydrazinyl-6-methylpyrimidin-2-amine, is a pyrimidine derivative incorporating a hydrazino functional group. The presence of both an amino and a hydrazino group on the pyrimidine ring makes it a versatile building block in synthetic organic chemistry, particularly for the synthesis of fused heterocyclic systems.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 28840-64-4[1]
Molecular Formula C5H9N5[2]
Molecular Weight 139.16 g/mol [2]
Appearance White crystalline solid (predicted)[2]
Melting Point 238 °C[2]
Boiling Point 307.0 ± 25.0 °C (Predicted)[2]
Density 1.52 ± 0.1 g/cm³ (Predicted)[2]
Vapor Pressure 1.23E-07 mmHg at 25°C[2]
Refractive Index 1.722[2]

Synthesis

A common and effective method for the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine involves the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate. The most likely starting material for this synthesis is 2-amino-4-chloro-6-methylpyrimidine.

Proposed Experimental Protocol

Reaction: The reaction of 2-amino-4-chloro-6-methylpyrimidine with hydrazine hydrate.

Reagents and Solvents:

  • 2-amino-4-chloro-6-methylpyrimidine

  • Hydrazine hydrate (excess)

  • Ethanol (or another suitable alcohol as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chloro-6-methylpyrimidine in ethanol.

  • Add an excess of hydrazine hydrate to the solution. The use of excess hydrazine hydrate helps to ensure the complete conversion of the starting material and can also act as a scavenger for the hydrochloric acid byproduct.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-Amino-4-hydrazino-6-methylpyrimidine.[3]

Synthesis_Workflow start Start: 2-amino-4-chloro-6-methylpyrimidine step1 Dissolve in Ethanol start->step1 step2 Add excess Hydrazine Hydrate step1->step2 step3 Reflux for several hours step2->step3 step4 Monitor reaction by TLC step3->step4 step4->step3 Incomplete step5 Cool to room temperature step4->step5 Complete step6 Isolate crude product (Precipitation or Solvent Removal) step5->step6 step7 Purify by Recrystallization step6->step7 end End: 2-Amino-4-hydrazino-6-methylpyrimidine step7->end

Figure 1: Proposed synthesis workflow for 2-Amino-4-hydrazino-6-methylpyrimidine.

Spectral Data (Predicted)

Table 2: Predicted Spectral Data

TechniquePredicted Characteristics
¹H NMR Signals corresponding to the methyl protons (singlet, ~2.2-2.4 ppm), pyrimidine ring proton (singlet, ~5.8-6.2 ppm), amino protons (broad singlet), and hydrazino protons (broad singlet). The exact chemical shifts of the NH protons will be dependent on the solvent and concentration.
¹³C NMR Signals for the methyl carbon (~20-25 ppm), pyrimidine ring carbons (ranging from ~100 to 170 ppm), including the carbon bearing the methyl group, the unsubstituted ring carbon, and the carbons bonded to the amino and hydrazino groups.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino and hydrazino groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the methyl group and aromatic ring (~2900-3100 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (~1500-1650 cm⁻¹), and N-H bending vibrations (~1600-1650 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (139.16 g/mol ). Fragmentation patterns would likely involve the loss of the hydrazino and amino groups.

Biological Activity and Potential Applications

While there is limited direct research on the biological activity of 2-Amino-4-hydrazino-6-methylpyrimidine itself, its structural motifs—the pyrimidine ring and the hydrazine group—are present in a wide range of biologically active molecules. This suggests that the compound is a valuable intermediate for the synthesis of novel therapeutic agents.[4]

The hydrazine moiety is a potent nucleophile and a key building block for various nitrogen-containing heterocycles, such as pyrazoles and triazoles.[4] The pyrimidine core is a fundamental component of nucleobases and is found in numerous approved drugs with anticancer, antiviral, and antibacterial properties.[4]

Research has shown that derivatives of 2-Amino-4-hydrazino-6-methylpyrimidine, particularly pyrazolo[1,5-a]pyrimidines formed through condensation reactions, exhibit promising antimicrobial and anticancer activities.[4] Therefore, this compound serves as a crucial starting material for generating diverse molecular libraries for drug discovery and development.

Potential_Applications start 2-Amino-4-hydrazino-6-methylpyrimidine intermediate Versatile Synthetic Intermediate start->intermediate scaffold Scaffold for: - Pyrazolo[1,5-a]pyrimidines - Triazolopyrimidines - Other Fused Heterocycles intermediate->scaffold bioactivity Potential Biological Activities of Derivatives scaffold->bioactivity anticancer Anticancer bioactivity->anticancer antimicrobial Antimicrobial bioactivity->antimicrobial antiviral Antiviral bioactivity->antiviral other Other Therapeutic Areas bioactivity->other

Figure 2: Potential of 2-Amino-4-hydrazino-6-methylpyrimidine as a building block for biologically active compounds.

Safety Information

2-Amino-4-hydrazino-6-methylpyrimidine is classified as an irritant, causing irritation to the eyes, respiratory system, and skin.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Amino-4-hydrazino-6-methylpyrimidine is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed experimental data for the compound itself is scarce, its synthesis is achievable through established chemical transformations. The known biological activities of its derivatives highlight the importance of this compound as a starting point for the development of new therapeutic agents. Further research is warranted to fully characterize its chemical and biological properties.

References

Foundational

An In-depth Technical Guide to 2-Amino-4-hydrazino-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the available information on 2-Amino-4-hydrazino-6-methylpyrimidine. It is important to note...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 2-Amino-4-hydrazino-6-methylpyrimidine. It is important to note that detailed experimental data on its molecular structure, and biological activity are limited in publicly accessible literature. Information from structurally related compounds is presented for comparative purposes and to guide future research.

Introduction

2-Amino-4-hydrazino-6-methylpyrimidine is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine ring is a fundamental component of nucleobases and is a common scaffold in a multitude of approved drugs with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. The presence of both an amino and a hydrazino group suggests its potential as a versatile building block in medicinal chemistry for the synthesis of more complex molecules with diverse biological functions[1].

Molecular Structure and Properties

Detailed crystallographic data for 2-Amino-4-hydrazino-6-methylpyrimidine, including precise bond lengths and angles, is not currently available in the surveyed scientific literature. However, analysis of the structurally related compound, 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, can provide insights into the geometry of the pyrimidine core. For this related molecule, single crystal X-ray diffraction has been performed, revealing a triclinic crystal system[2].

The physicochemical properties of 2-Amino-4-hydrazino-6-methylpyrimidine have been predicted and are summarized in the table below.

PropertyValueSource
Molecular Formula C5H9N5[3]
Molecular Weight 139.16 g/mol [3]
CAS Number 28840-64-4[4]
Melting Point 238 °C[3]
Boiling Point (Predicted) 431.1 ± 37.0 °C at 760 mmHg[3]
Density (Predicted) 1.4 ± 0.1 g/cm³[3]
XLogP3 (Predicted) 0.77[3]
PSA (Polar Surface Area) 89.8 Ų[3]

Hypothetical Synthesis Protocol

A detailed experimental protocol for the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine is not explicitly described in the available literature. However, a plausible synthetic route can be extrapolated from the synthesis of related formazan derivatives, which utilize a hydrazino-pyrimidine intermediate[5]. The following is a hypothetical protocol for the synthesis of the title compound.

Reaction Scheme:

2-Amino-4-chloro-6-methylpyrimidine + Hydrazine hydrate → 2-Amino-4-hydrazino-6-methylpyrimidine + HCl

Materials:

  • 2-Amino-4-chloro-6-methylpyrimidine

  • Hydrazine hydrate (excess)

  • Ethanol (or another suitable solvent)

  • Triethylamine (or another suitable base to neutralize HCl)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-chloro-6-methylpyrimidine (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add an excess of hydrazine hydrate (e.g., 3-5 equivalents).

  • Reaction Conditions: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)[5].

  • Work-up: After the reaction is complete (as indicated by TLC), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield pure 2-Amino-4-hydrazino-6-methylpyrimidine.

Characterization:

The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its purity should be assessed by HPLC[6].

Potential Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with 2-Amino-4-hydrazino-6-methylpyrimidine.

However, the pyrimidine core is a well-established pharmacophore. For instance, various 2-amino-4,6-disubstituted-pyrimidine derivatives have been investigated as potent and selective A1 adenosine receptor antagonists[7]. Additionally, the hydrazone moiety is known to be present in compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1]. Some pyrimidine-hydrazone derivatives have been explored as potent dual ErbB-2/EGFR kinase inhibitors in cancer research.

Given the structural features of 2-Amino-4-hydrazino-6-methylpyrimidine, it could be a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. Further research is required to elucidate its pharmacological profile and mechanism of action.

Visualizations

As there is no experimental data on signaling pathways for 2-Amino-4-hydrazino-6-methylpyrimidine, a diagram for this cannot be provided. However, a logical workflow for its hypothetical synthesis is presented below.

G cluster_0 Synthesis Workflow start Start: 2-Amino-4-chloro-6-methylpyrimidine & Hydrazine Hydrate reaction Reaction in Ethanol (Reflux) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Solvent Removal (Rotary Evaporation) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Product: 2-Amino-4-hydrazino-6-methylpyrimidine purification->product characterization Characterization (NMR, IR, HPLC) product->characterization

Caption: Hypothetical workflow for the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine.

References

Exploratory

An In-depth Technical Guide to 4-Hydrazinyl-6-methylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Hydrazinyl-6-methylpyrimidin-2-amine, a pyrimidine derivative incorporating a hydrazinyl functional group, represents a molecule of significant i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinyl-6-methylpyrimidin-2-amine, a pyrimidine derivative incorporating a hydrazinyl functional group, represents a molecule of significant interest in medicinal chemistry and drug development. Its structural framework, combining the biologically prevalent pyrimidine core with the reactive hydrazinyl moiety, suggests a wide range of potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and mechanisms of action based on current scientific understanding of related compounds. The information is presented to support further research and development of this promising scaffold.

Chemical Identity and Properties

The definitive IUPAC name for the compound is 4-hydrazinyl-6-methylpyrimidin-2-amine . It is also commonly referred to by synonyms such as 2-Amino-4-hydrazino-6-methylpyrimidine.

Table 1: Physicochemical Properties of 4-Hydrazinyl-6-methylpyrimidin-2-amine

PropertyValueReference(s)
Molecular Formula C₅H₉N₅[1]
Molecular Weight 139.16 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 238 °C
Solubility Slightly soluble in water; soluble in some organic solvents like alcohol and ketones.[1]
pKa 7.22 ± 0.70 (Predicted)

Synthesis and Experimental Protocol

The synthesis of 4-hydrazinyl-6-methylpyrimidin-2-amine is typically achieved through the nucleophilic substitution of a suitable leaving group, most commonly a halogen, at the 4-position of the pyrimidine ring with hydrazine hydrate. A common precursor for this synthesis is 2-amino-4-chloro-6-methylpyrimidine.

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from a commercially available precursor.

G start 2-Amino-4-hydroxy-6-methylpyrimidine step1 Chlorination (e.g., POCl₃) start->step1 intermediate 2-Amino-4-chloro-6-methylpyrimidine step1->intermediate step2 Hydrazinolysis (Hydrazine Hydrate) intermediate->step2 product 4-Hydrazinyl-6-methylpyrimidin-2-amine step2->product

Caption: General workflow for the synthesis of 4-hydrazinyl-6-methylpyrimidin-2-amine.

Detailed Experimental Protocol

This protocol outlines a plausible method for the synthesis of 4-hydrazinyl-6-methylpyrimidin-2-amine, adapted from general procedures for similar reactions.[2]

Materials:

  • 2-Amino-4-chloro-6-methylpyrimidine

  • Hydrazine hydrate (80% solution)

  • Absolute ethanol

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chloro-6-methylpyrimidine (1 equivalent) in absolute ethanol.

  • To this solution, add hydrazine hydrate (excess, typically 3-5 equivalents) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product, which is sparingly soluble in ethanol, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the collected solid under vacuum to obtain the final product, 4-hydrazinyl-6-methylpyrimidin-2-amine.

Purification and Characterization:

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. The purity and identity of the synthesized compound should be confirmed using analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretches for amine and hydrazine).

  • Melting Point Analysis: To assess purity.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological mechanism of 4-hydrazinyl-6-methylpyrimidin-2-amine are limited in the public domain, the well-documented activities of pyrimidine and hydrazone derivatives provide a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Pyrimidine derivatives are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[3][4][5] The structural features of 4-hydrazinyl-6-methylpyrimidin-2-amine suggest that it could act as an inhibitor of cyclin-dependent kinases (CDKs) or the epidermal growth factor receptor (EGFR) signaling pathways.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a potential mechanism by which 4-hydrazinyl-6-methylpyrimidin-2-amine might exert its anticancer effects by inhibiting the CDK4/6-Rb pathway, a critical regulator of the cell cycle.

G cluster_0 Cell Cycle Progression CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates (inactivates) CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F releases G1_S G1-S Transition E2F->G1_S promotes Target 4-Hydrazinyl-6-methyl- pyrimidin-2-amine Target->CDK4_6 inhibits

Caption: Hypothetical inhibition of the CDK4/6-Rb pathway by 4-hydrazinyl-6-methylpyrimidin-2-amine.

Antimicrobial Activity

Hydrazone derivatives have demonstrated a broad spectrum of antimicrobial activities. The presence of the hydrazinyl group in 4-hydrazinyl-6-methylpyrimidin-2-amine makes it a candidate for development as an antibacterial or antifungal agent. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Applications in Drug Development

4-Hydrazinyl-6-methylpyrimidin-2-amine serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.[1] The reactive hydrazinyl group can be readily converted into various other functional groups or used as a linker to construct larger molecules with desired pharmacological properties. Its potential as a scaffold for the development of kinase inhibitors, antimicrobial agents, and other therapeutics warrants further investigation.

Conclusion

4-Hydrazinyl-6-methylpyrimidin-2-amine is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its likely biological activities based on the established pharmacology of related compounds. Further research into its specific molecular targets and mechanisms of action is crucial to fully realize its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel therapeutic agents.

References

Foundational

Technical Guide: Physicochemical Properties of 2-Amino-4-hydrazino-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a summary of the available physicochemical data for 2-Amino-4-hydrazino-6-methylpyrimidine (CAS No: 28840-64-4). Due to the li...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for 2-Amino-4-hydrazino-6-methylpyrimidine (CAS No: 28840-64-4). Due to the limited publicly available quantitative solubility data for this specific compound, this guide also details standardized experimental protocols for determining the solubility of pyrimidine derivatives, which can be applied to the title compound.

Compound Overview

2-Amino-4-hydrazino-6-methylpyrimidine is a pyrimidine derivative with potential applications in medicinal chemistry and organic synthesis. An understanding of its physicochemical properties, particularly solubility, is crucial for its handling, formulation, and development in various research applications.

Physicochemical Properties

The following table summarizes the available physicochemical data for 2-Amino-4-hydrazino-6-methylpyrimidine.

PropertyValueSource
Molecular Formula C₅H₉N₅[1]
Molecular Weight 139.16 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 215-220 °C / 238 °C[1][2]
Density 1.4 ± 0.1 g/cm³[1]
Calculated XLogP3 0.77[1]
Vapor Pressure 1.23 x 10⁻⁷ mmHg at 25°C[1]

Solubility Data

Qualitative Solubility Summary

SolventSolubility DescriptionSource
Water Slightly soluble, low solubility[2]
Organic Solvents Can be dissolved in some organic solvents such as alcohol, ketone, etc.[2]

For drug development and research purposes, quantitative determination of solubility is essential. The following sections outline detailed, standardized protocols for such measurements.

Experimental Protocols for Solubility Determination

The following are generalized but detailed methodologies for determining the thermodynamic solubility of pyrimidine derivatives. These methods are widely accepted and can be adapted for 2-Amino-4-hydrazino-6-methylpyrimidine.

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic physicochemical properties.

Principle: An excess amount of the solid compound is agitated in a specific solvent system over a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.

Materials:

  • 2-Amino-4-hydrazino-6-methylpyrimidine (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Preparation: Add an excess amount of solid 2-Amino-4-hydrazino-6-methylpyrimidine to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

  • Sample Preparation for Analysis: Aspirate a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method. A calibration curve should be prepared using standard solutions of 2-Amino-4-hydrazino-6-methylpyrimidine of known concentrations.

  • Data Reporting: The solubility is reported in units such as mg/mL, µg/mL, or molarity (mol/L).

Visualized Experimental Workflow

The following diagram illustrates the workflow for the thermodynamic solubility determination using the shake-flask method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess solid compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-72 hours) add_solvent->shake separate Centrifuge or Filter to remove undissolved solid shake->separate dilute Dilute supernatant separate->dilute quantify Quantify by HPLC dilute->quantify end End (Solubility Value) quantify->end

References

Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydrazino-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4-hydrazino-6-methylpyrimidine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydrazino-6-methylpyrimidine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. As a derivative of pyrimidine, a core structure in various biologically active molecules, its structural elucidation is paramount for understanding its chemical properties and potential interactions. This guide provides a detailed overview of the predicted spectroscopic characteristics of 2-Amino-4-hydrazino-6-methylpyrimidine using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2-Amino-4-hydrazino-6-methylpyrimidine.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5 - 8.0Singlet1H-NH- (Hydrazino)
~ 6.0 - 6.5Singlet2H-NH₂ (Amino)
~ 5.8Singlet1HC5-H (Pyrimidine ring)
~ 4.0 - 4.5Singlet2H-NH₂ (Hydrazino)
~ 2.1Singlet3H-CH₃ (Methyl)

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~ 165C4 (Hydrazino-substituted)
~ 163C2 (Amino-substituted)
~ 160C6 (Methyl-substituted)
~ 85C5
~ 23-CH₃ (Methyl)

Table 3: Predicted IR Absorption Data (Solid Phase, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (Amino and Hydrazino groups)
3100 - 3000MediumC-H stretching (Aromatic)
2980 - 2850MediumC-H stretching (Methyl group)
1640 - 1600StrongN-H bending (Amino and Hydrazino groups)
1580 - 1400StrongC=C and C=N stretching (Pyrimidine ring)
1450 - 1370MediumC-H bending (Methyl group)
850 - 750MediumC-H out-of-plane bending (Pyrimidine ring)

Interpretation of Predicted Spectra

3.1. ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a deuterated solvent like DMSO-d₆ is expected to show distinct signals for the protons of the amino, hydrazino, methyl, and pyrimidine ring moieties. The protons of the -NH and -NH₂ groups are expected to be broad singlets due to quadrupole broadening and exchange with residual water. Their chemical shifts can vary with concentration and temperature. The lone proton on the pyrimidine ring (C5-H) is anticipated to appear as a singlet in the aromatic region. The methyl group protons, being attached to the electron-rich pyrimidine ring, should also appear as a singlet in the upfield region.

3.2. ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will reflect the five unique carbon environments in the molecule. The carbons of the pyrimidine ring (C2, C4, C6) are expected to be significantly downfield due to the deshielding effect of the electronegative nitrogen atoms and the attached amino and hydrazino groups. The carbon atom C5, bonded to a hydrogen, will likely appear at a higher field compared to the substituted carbons. The methyl carbon will have the most upfield chemical shift.

3.3. IR Spectrum

The IR spectrum is predicted to be characterized by strong, broad absorption bands in the high-frequency region (3450-3300 cm⁻¹) corresponding to the N-H stretching vibrations of the primary amino and hydrazino groups. The presence of both symmetric and asymmetric stretches may lead to multiple peaks in this region. Aromatic and aliphatic C-H stretching vibrations are also expected. The fingerprint region will likely be complex, containing characteristic absorptions for the pyrimidine ring C=C and C=N stretching vibrations, as well as N-H and C-H bending vibrations.

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of solid organic compounds. Instrument-specific parameters may need to be optimized.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of 2-Amino-4-hydrazino-6-methylpyrimidine.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. Ensure the solvent is of high purity to avoid extraneous signals.

    • Once fully dissolved, transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. The solution height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust its position.

    • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra. This is often an automated process on modern spectrometers.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the low-abundance ¹³C nuclei. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants (if any) to elucidate the molecular structure.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample of 2-Amino-4-hydrazino-6-methylpyrimidine with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet press.

    • Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

  • Instrument Setup and Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Correlate the observed absorption bands with the vibrational modes of the functional groups present in the molecule to confirm its structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2-Amino-4-hydrazino-6-methylpyrimidine.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (1H, 13C) Purification->NMR_Analysis Sample Preparation IR_Analysis IR Spectroscopy Purification->IR_Analysis Sample Preparation Data_Processing Data Processing & Peak Assignment NMR_Analysis->Data_Processing IR_Analysis->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Final_Report Final Report & Characterization Structure_Confirmation->Final_Report

Caption: General workflow for the synthesis, spectroscopic analysis, and structural elucidation of a chemical compound.

Foundational

The Versatile Building Block: A Technical Guide to 2-Amino-4-hydrazino-6-methylpyrimidine in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and utility of 2-amino-4-hydrazino-6-methylpyrimidine as a pivotal starting...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and utility of 2-amino-4-hydrazino-6-methylpyrimidine as a pivotal starting material for the construction of various fused heterocyclic systems. This versatile scaffold, possessing strategically positioned amino and hydrazino functionalities, serves as a gateway to a diverse range of novel compounds with potential applications in medicinal chemistry and materials science. This document details the synthetic pathway to the title compound and explores its subsequent cyclization reactions to afford pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[1,5-a]pyrimidines. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate the practical application of this valuable building block in a research and development setting.

Introduction

The pyrimidine nucleus is a cornerstone in the architecture of biologically significant molecules, including nucleic acids and numerous pharmaceuticals. The strategic functionalization of the pyrimidine ring opens avenues for the synthesis of fused heterocyclic systems with diverse pharmacological profiles. 2-Amino-4-hydrazino-6-methylpyrimidine is a particularly attractive starting material due to the presence of two distinct nucleophilic centers: the exocyclic amino group and the hydrazino moiety. This arrangement allows for regioselective cyclization reactions, leading to the formation of a variety of fused heterocycles. This guide will focus on the synthesis of this key intermediate and its application in the preparation of pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[1,5-a]pyrimidines, which are known to exhibit a wide range of biological activities.

Synthesis of the Starting Material: 2-Amino-4-hydrazino-6-methylpyrimidine

The synthesis of 2-amino-4-hydrazino-6-methylpyrimidine is typically achieved through a two-step process commencing from the readily available 2-amino-4-hydroxy-6-methylpyrimidine. The initial step involves the conversion of the hydroxyl group to a more reactive leaving group, typically a chlorine atom, followed by nucleophilic substitution with hydrazine.

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

The conversion of the pyrimidone to the corresponding chloropyrimidine is a crucial activation step. This is generally accomplished by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthesis_Step1 start 2-Amino-4-hydroxy-6-methylpyrimidine product 2-Amino-4-chloro-6-methylpyrimidine start->product Reflux reagent POCl₃ Synthesis_Step2 start 2-Amino-4-chloro-6-methylpyrimidine product 2-Amino-4-hydrazino-6-methylpyrimidine start->product Ethanol, Reflux reagent Hydrazine Hydrate Pyrazolo_Synthesis start 2-Amino-4-hydrazino- 6-methylpyrimidine product Substituted 7-Amino-5-methyl- pyrazolo[1,5-a]pyrimidine start->product Acid or Base Catalyst, Heat reagent β-Dicarbonyl Compound (e.g., Acetylacetone, Ethyl Acetoacetate) Triazolo_Synthesis start 2-Amino-4-hydrazino- 6-methylpyrimidine product 7-Amino-5-methyl- [1,2,4]triazolo[1,5-a]pyrimidine start->product Cold Conditions reagent Nitrous Acid (NaNO₂/Acid)

References

Exploratory

The Biological Frontier: An In-depth Technical Guide to 2-Amino-4-hydrazino-6-methylpyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active molecules. Among these, derivatives of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active molecules. Among these, derivatives of 2-Amino-4-hydrazino-6-methylpyrimidine represent a promising class of compounds with diverse therapeutic potential. The presence of a reactive hydrazino group at the C4 position, coupled with the amino group at C2 and a methyl group at C6, provides a versatile platform for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and fused heterocyclic systems such as pyrazolopyrimidines and triazolopyrimidines. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties.

Synthesis of Derivatives

The primary synthetic route to novel derivatives of 2-Amino-4-hydrazino-6-methylpyrimidine involves the condensation of the hydrazino group with various aldehydes and ketones to form Schiff bases (hydrazones). This reaction is typically carried out under reflux in a suitable solvent like ethanol, often with a catalytic amount of acid.

Furthermore, the versatile reactivity of the hydrazino and amino groups allows for the construction of fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can yield pyrazolopyrimidine derivatives, while cyclization with appropriate reagents can lead to the formation of triazolopyrimidines. These synthetic transformations open up a vast chemical space for the exploration of new bioactive molecules.

Biological Potential: A Multi-faceted Approach

Derivatives of 2-Amino-4-hydrazino-6-methylpyrimidine have demonstrated significant potential across several therapeutic areas.

Antimicrobial Activity

A significant body of research has highlighted the antimicrobial properties of pyrimidine-hydrazone derivatives. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity of Selected 2-Amino-4-hydrazino-6-methylpyrimidine Derivatives (Analogues)

Compound IDTest OrganismMIC (µg/mL)Reference
Schiff Base 1 Staphylococcus aureus16[1]
Bacillus subtilis32[1]
Escherichia coli64[1]
Schiff Base 2 Staphylococcus aureus8[1]
Escherichia coli16[1]
Pyrazolopyrimidine 1 Candida albicans12.5[2]

Note: The data presented are for analogous pyrimidine-based compounds due to the limited availability of specific data for derivatives of 2-Amino-4-hydrazino-6-methylpyrimidine.

Anticancer Activity

The anticancer potential of pyrimidine derivatives is a major area of investigation. Hydrazone and fused heterocyclic derivatives have exhibited cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 2: Anticancer Activity of Selected 2-Amino-4-hydrazino-6-methylpyrimidine Derivatives (Analogues)

Compound IDCancer Cell LineIC50 (µM)Reference
Hydrazone 1 MCF-7 (Breast)9.00[3]
BGC-823 (Gastric)6.70[3]
Hydrazone 2 A549 (Lung)7.89[3]
Triazolopyrimidine 1 MGC-803 (Gastric)0.85[4]
Pyrazolopyrimidine 2 HeLa (Cervical)7.01[5]

Note: The data presented are for analogous pyrimidine-based compounds due to the limited availability of specific data for derivatives of 2-Amino-4-hydrazino-6-methylpyrimidine.

Enzyme Inhibition

The structural features of these derivatives make them attractive candidates for enzyme inhibitors. Specific derivatives have shown inhibitory activity against a variety of enzymes, including kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Table 3: Enzyme Inhibitory Activity of Selected Pyrimidine Derivatives (Analogues)

Compound ClassTarget EnzymeIC50 / KiReference
Triazolopyrimidine Dihydroorotate Dehydrogenase (DHODH)IC50 = 0.05 µM[6]
Pyrazolopyrimidine α-amylase% Inhibition = 72.91[7]
Pyrazolopyrimidine Acetylcholinesterase% Inhibition = 62.80[7]

Note: The data presented are for analogous pyrimidine-based compounds due to the limited availability of specific data for derivatives of 2-Amino-4-hydrazino-6-methylpyrimidine.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their development as therapeutic agents. While specific pathways for derivatives of 2-Amino-4-hydrazino-6-methylpyrimidine are still under investigation, studies on analogous pyrimidine derivatives suggest several key mechanisms.

Anticancer Mechanism: Induction of Apoptosis

Many cytotoxic pyrimidine derivatives induce programmed cell death, or apoptosis, in cancer cells. This is a complex process involving a cascade of signaling events.

Apoptosis_Pathway Pyrimidine Derivative Pyrimidine Derivative Cellular Stress Cellular Stress Pyrimidine Derivative->Cellular Stress Bcl-2 Bcl-2 Cellular Stress->Bcl-2 inhibits Bax Bax Cellular Stress->Bax activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bcl-2->Mitochondrion stabilizes Bax->Mitochondrion forms pores Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Mitochondrial (Intrinsic) Apoptosis Pathway induced by pyrimidine derivatives.

Antimicrobial Mechanism: Inhibition of Bacterial Cell Division

Some pyrimidine derivatives have been shown to target FtsZ, a protein crucial for bacterial cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a structure essential for cytokinesis, ultimately leading to bacterial cell death.

FtsZ_Inhibition Pyrimidine Derivative Pyrimidine Derivative FtsZ Polymerization FtsZ Polymerization Pyrimidine Derivative->FtsZ Polymerization inhibits FtsZ Monomers FtsZ Monomers FtsZ Monomers->FtsZ Polymerization GTP hydrolysis GTP GTP Z-ring Formation Z-ring Formation FtsZ Polymerization->Z-ring Formation Bacterial Cell Division Bacterial Cell Division Z-ring Formation->Bacterial Cell Division Cell Death Cell Death Bacterial Cell Division->Cell Death failure leads to

Caption: Inhibition of bacterial cell division via FtsZ polymerization disruption.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research in this field. The following sections provide methodologies for key experiments cited in the evaluation of 2-Amino-4-hydrazino-6-methylpyrimidine derivatives.

Synthesis of Schiff Bases (Hydrazones)

Objective: To synthesize Schiff base derivatives from 2-Amino-4-hydrazino-6-methylpyrimidine and various aromatic aldehydes.

Materials:

  • 2-Amino-4-hydrazino-6-methylpyrimidine

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of 2-Amino-4-hydrazino-6-methylpyrimidine in 20 mL of ethanol.

  • Add 1 mmol of the substituted aromatic aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative in a vacuum oven.

  • Characterize the final product using spectroscopic techniques (FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry).

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

Objective: To determine the antimicrobial activity of the synthesized derivatives against various microbial strains.

Materials:

  • Synthesized pyrimidine derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic and antifungal drugs (positive controls)

  • Incubator

Procedure:

  • Prepare sterile agar plates by pouring molten and cooled Mueller-Hinton Agar or Sabouraud Dextrose Agar into Petri dishes and allowing them to solidify.

  • Prepare a microbial inoculum by suspending a few colonies of the test organism in sterile saline to a turbidity equivalent to 0.5 McFarland standard.

  • Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Using a sterile cork borer, create uniform wells (6 mm in diameter) in the agar.

  • Prepare stock solutions of the synthesized compounds and standard drugs in DMSO.

  • Pipette a fixed volume (e.g., 100 µL) of each test compound solution into the respective wells.

  • Use DMSO as a negative control and standard antimicrobial drugs as positive controls.

  • Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity: MTT Assay

Objective: To evaluate the in vitro cytotoxicity of the synthesized derivatives against cancer cell lines.

Materials:

  • Synthesized pyrimidine derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

  • CO2 incubator

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours in a CO2 incubator at 37°C.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The derivatives of 2-Amino-4-hydrazino-6-methylpyrimidine represent a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, make this class of compounds a fertile ground for further research. Future studies should focus on the synthesis of a broader range of derivatives and their comprehensive biological evaluation to establish clear structure-activity relationships. Crucially, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in their optimization and potential clinical translation. The integration of computational modeling and experimental biology will be key to unlocking the full therapeutic potential of this exciting class of pyrimidine derivatives.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 2-Amino-4-hydrazino-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. As purine bioisosteres, they exhibit a wide range of biological activities, including acting as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[1][2] The dysregulation of these kinases is a hallmark of numerous diseases, particularly cancer, making pyrazolo[1,5-a]pyrimidine derivatives attractive candidates for the development of targeted therapies.[3][4] Several compounds based on this scaffold have been investigated as inhibitors of kinases such as Pim-1, CK2, and PI3Kδ, showing promise in preclinical and clinical studies.[2][4][5]

The synthesis of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners, such as β-dicarbonyl compounds.[6] This application note provides a detailed protocol for a plausible and efficient synthesis of substituted pyrazolo[1,5-a]pyrimidines starting from 2-Amino-4-hydrazino-6-methylpyrimidine. This starting material offers a direct route to the target scaffold through a one-pot cyclocondensation reaction with various 1,3-dicarbonyl compounds.

General Reaction Scheme

The proposed synthesis involves the reaction of 2-Amino-4-hydrazino-6-methylpyrimidine with a 1,3-dicarbonyl compound, such as acetylacetone, in a suitable solvent. The hydrazine moiety of the pyrimidine starting material acts as a binucleophile, first reacting with one carbonyl group of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazole ring, followed by condensation of the pyrimidine's amino group with the second carbonyl group to form the fused pyrazolo[1,5-a]pyrimidine ring system.

Experimental Protocols

This section details the experimental procedures for the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative, 2,7-dimethyl-5-(methylamino)pyrazolo[1,5-a]pyrimidine, from 2-Amino-4-hydrazino-6-methylpyrimidine and acetylacetone.

Protocol 1: Synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Materials:

  • 2-Amino-4-hydrazino-6-methylpyrimidine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (for elution)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-4-hydrazino-6-methylpyrimidine (1.53 g, 10 mmol) in ethanol (30 mL).

  • Add acetylacetone (1.1 g, 11 mmol, 1.1 equivalents) to the solution.

  • Add glacial acetic acid (1 mL) as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in dichloromethane (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid.

  • Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-7-amine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives using analogous methods.

Entry1,3-Dicarbonyl CompoundProductReaction Time (h)Yield (%)
1Acetylacetone2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-7-amine685
2Ethyl acetoacetate5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-7-amine878
3Dibenzoylmethane5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine1072
41,1,1-Trifluoroacetylacetone5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine590

Note: The data presented are representative and may vary based on specific reaction conditions and the purity of the starting materials.

Visualizations

Reaction Pathway

The following diagram illustrates the proposed reaction pathway for the synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-7-amine from 2-Amino-4-hydrazino-6-methylpyrimidine and acetylacetone.

experimental_workflow A 1. Reaction Setup - Dissolve starting material in solvent - Add 1,3-dicarbonyl and catalyst B 2. Reflux - Heat the reaction mixture for 6-10 hours - Monitor progress by TLC A->B C 3. Work-up - Remove solvent - Dissolve in DCM and wash with NaHCO3 B->C D 4. Isolation - Dry organic layer with Na2SO4 - Concentrate under reduced pressure C->D E 5. Purification - Column chromatography on silica gel D->E F 6. Characterization - NMR, MS, etc. E->F

References

Application

Application Notes and Protocols: 2-Amino-4-hydrazino-6-methylpyrimidine in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors using 2-amino-4-hydrazino-6-methylpyrimidine as a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors using 2-amino-4-hydrazino-6-methylpyrimidine as a key starting material. This versatile building block enables the construction of pyrazolo[3,4-d]pyrimidine scaffolds, which are known to be effective pharmacophores for targeting various protein kinases involved in cell signaling pathways implicated in cancer and other diseases. This document outlines a representative synthetic protocol, methods for biological evaluation, and an overview of the relevant signaling pathways for Pim-1 and Aurora kinases, which are prominent targets for this class of compounds.

Introduction

Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, as it mimics the natural purine structure of ATP and can form key interactions within the ATP-binding pocket of various kinases.

2-Amino-4-hydrazino-6-methylpyrimidine serves as a valuable precursor for the synthesis of a diverse library of pyrazolo[3,4-d]pyrimidine derivatives. The hydrazine moiety allows for cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring, while the amino group provides a handle for further functionalization to enhance potency and selectivity.

Synthesis of Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors

The following is a representative protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative from 2-amino-4-hydrazino-6-methylpyrimidine. This method can be adapted by varying the 1,3-dicarbonyl compound to generate a library of analogs for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of a 3,5-disubstituted-7-methyl-pyrazolo[3,4-d]pyrimidin-4-amine

Materials:

  • 2-Amino-4-hydrazino-6-methylpyrimidine

  • A 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, diethyl malonate)

  • Glacial acetic acid or ethanol

  • Reflux condenser and heating mantle

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer, mass spectrometer, and IR spectrometer for characterization

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-hydrazino-6-methylpyrimidine (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

  • Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time will vary depending on the reactivity of the dicarbonyl compound (typically 2-8 hours).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[3,4-d]pyrimidine derivative.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2-Amino-4-hydrazino- 6-methylpyrimidine C Cyclocondensation A->C B 1,3-Dicarbonyl Compound B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, IR) D->E F Kinase Inhibition Assay (IC50) E->F Synthesized Inhibitor G Cell-based Assays E->G Synthesized Inhibitor H Structure-Activity Relationship (SAR) F->H G->H

Workflow for the synthesis and biological evaluation of kinase inhibitors.

Target Kinases and Signaling Pathways

Pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against a range of kinases. This section focuses on two important cancer targets: Pim-1 kinase and Aurora kinases.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. It is often overexpressed in various cancers. The Pim-1 signaling pathway is activated by various cytokines and growth factors through the JAK/STAT pathway. Once activated, Pim-1 phosphorylates several downstream targets, leading to the promotion of cell cycle progression and inhibition of apoptosis.

Pim1_Pathway cluster_upstream Upstream Activation cluster_core Pim-1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 STAT->Pim1 Transcription Bad Bad (pro-apoptotic) Pim1->Bad Phosphorylation (Inhibition) Cdc25A Cdc25A (cell cycle) Pim1->Cdc25A Phosphorylation (Activation) p27 p27 (cell cycle inhibitor) Pim1->p27 Phosphorylation (Inhibition) Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Pim1 Apoptosis Apoptosis Bad->Apoptosis Proliferation Cell Proliferation & Survival Cdc25A->Proliferation p27->Proliferation

Simplified Pim-1 Kinase Signaling Pathway.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in human cancers and is associated with genomic instability. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, which regulates chromosome segregation and cytokinesis. Inhibition of Aurora kinases leads to mitotic arrest and apoptosis in cancer cells.

Aurora_Pathway cluster_mitosis Mitosis cluster_auroraA Aurora A cluster_auroraB Aurora B G2 G2 Phase Prophase Prophase G2->Prophase AuroraA Aurora A G2->AuroraA Metaphase Metaphase Prophase->Metaphase Prophase->AuroraA Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Metaphase->AuroraB Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->AuroraB Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome CytokinesisB Cytokinesis AuroraB->CytokinesisB Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Role of Aurora Kinases in Mitosis.

Biological Evaluation of Kinase Inhibitors

The following are general protocols for assessing the inhibitory activity of the synthesized pyrazolo[3,4-d]pyrimidine derivatives against Pim-1 and Aurora kinases.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Assay)

This protocol is a general method and can be adapted for either Pim-1 or Aurora kinases using commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Purified recombinant human Pim-1 or Aurora kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compounds in the appropriate kinase assay buffer containing a low percentage of DMSO.

  • In a 384-well plate, add the diluted inhibitor solutions. Include wells with a known inhibitor as a positive control and wells with buffer/DMSO as a negative control.

  • Add the kinase and substrate/ATP mixture to the wells to initiate the reaction.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the luminescent assay kit.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Proliferation Assay

This assay determines the effect of the synthesized inhibitors on the proliferation of cancer cell lines that are known to be dependent on Pim-1 or Aurora kinase activity.

Materials:

  • Cancer cell line (e.g., a leukemia cell line for Pim-1, or a colon cancer cell line for Aurora kinase)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the synthesized inhibitor compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Quantitative Data

The following tables summarize representative inhibitory activities of pyrazolo[3,4-d]pyrimidine derivatives against Pim-1 and Aurora kinases, as well as their anti-proliferative effects on various cancer cell lines. Note that these are illustrative examples for this class of compounds and the specific activities of derivatives from 2-amino-4-hydrazino-6-methylpyrimidine would need to be determined experimentally.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)
PZP-1 Pim-150
PZP-2 Pim-125
PZP-3 Aurora A15
PZP-4 Aurora B30
PZP-5 Pan-AuroraA: 8, B: 12

Table 2: Anti-proliferative Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeGI50 (µM)
PZP-1 K562Leukemia0.5
PZP-2 MV4-11Leukemia0.2
PZP-3 HCT116Colon Cancer1.2
PZP-4 HeLaCervical Cancer0.8
PZP-5 A549Lung Cancer2.5

Conclusion

2-Amino-4-hydrazino-6-methylpyrimidine is a readily accessible and versatile starting material for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The protocols and information provided in these application notes offer a framework for the design, synthesis, and biological evaluation of novel compounds targeting key cancer-related kinases such as Pim-1 and Aurora kinases. The modular nature of the synthesis allows for the generation of diverse chemical libraries, enabling the optimization of potency, selectivity, and pharmacokinetic properties for the development of new therapeutic agents.

Method

Application Notes and Protocols for Antimicrobial Derivatives of 2-Amino-4-hydrazino-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis and evaluation of potential antimicrobial derivatives startin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of potential antimicrobial derivatives starting from 2-Amino-4-hydrazino-6-methylpyrimidine. The information is curated for researchers in medicinal chemistry and drug development seeking to explore novel antimicrobial agents.

Application Notes

The pyrimidine scaffold is a well-established pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial properties. The starting material, 2-Amino-4-hydrazino-6-methylpyrimidine, offers two key reactive sites for derivatization: the highly nucleophilic hydrazino group at the C4 position and the amino group at the C2 position. The hydrazino moiety is particularly versatile for the synthesis of various heterocyclic systems known for their antimicrobial efficacy, such as Schiff bases, pyrazoles, and triazoles.

1. Schiff Base Derivatives:

The condensation of the hydrazino group with a variety of aromatic and heterocyclic aldehydes or ketones yields Schiff bases (hydrazones). This class of compounds has consistently demonstrated significant antibacterial and antifungal activities. The biological activity can be modulated by the nature of the substituent on the aldehydic or ketonic precursor. Electron-withdrawing or donating groups on the aromatic ring of the aldehyde/ketone can influence the electronic and steric properties of the resulting Schiff base, thereby affecting its interaction with microbial targets.

2. Pyrazole Derivatives:

The reaction of the hydrazino group with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazole derivatives. Pyrazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects. The substituents on the pyrazole ring, which can be introduced through the choice of the dicarbonyl compound, play a crucial role in determining the antimicrobial spectrum and potency.

3. Triazole Derivatives:

Fused triazolopyrimidine systems can be synthesized from 2-Amino-4-hydrazino-6-methylpyrimidine through cyclization reactions with reagents like formic acid, carbon disulfide, or cyanogen bromide. Triazole-containing heterocycles are known to exhibit strong and broad-spectrum antimicrobial activities. The fusion of the triazole ring to the pyrimidine core can lead to compounds with enhanced biological activity and novel mechanisms of action.

Data Presentation: Antimicrobial Activity of Structurally Related Pyrimidine Derivatives

While specific antimicrobial data for derivatives of 2-Amino-4-hydrazino-6-methylpyrimidine is not extensively available in the reviewed literature, the following tables summarize the antimicrobial activity of structurally related pyrimidine-based Schiff bases, pyrazoles, and triazoles to provide a comparative reference.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives (µg/mL)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
21c -----[1]
MIC--0.25--[1]
23h -----[1]
MIC--0.25--[1]
Hydrazone 21a 62.5-125-62.5-125-2.9-7.8[2]
Compound 4 2.4 µmol/L----[3]
Compound 5 --5 µL--[3]
Compound 6 25----[3]

Note: The original data for compounds 21c and 23h was reported as 0.25 µg/mL against multi-drug resistant strains. Dashes indicate data not available.

Table 2: Zone of Inhibition of Pyrazole Derivatives (mm)

Compound IDS. aureusE. coliP. aeruginosaReference
8d 30-3330-3322-25[4]
8e 30-3330-3322-25[4]
8f 30-3330-3322-25[4]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of Schiff base, pyrazole, and triazole derivatives from 2-Amino-4-hydrazino-6-methylpyrimidine. Researchers should adapt and optimize these protocols based on the specific reactants and desired products.

Protocol 1: Synthesis of Schiff Base Derivatives

Objective: To synthesize Schiff base derivatives by condensation of 2-Amino-4-hydrazino-6-methylpyrimidine with various aldehydes.

Materials:

  • 2-Amino-4-hydrazino-6-methylpyrimidine

  • Substituted aromatic or heterocyclic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of 2-Amino-4-hydrazino-6-methylpyrimidine in 30 mL of absolute ethanol.

  • To this solution, add an equimolar amount (10 mmol) of the desired aldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the synthesized compound using appropriate spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol 2: Synthesis of Pyrazole Derivatives

Objective: To synthesize pyrazole derivatives via the reaction of 2-Amino-4-hydrazino-6-methylpyrimidine with 1,3-dicarbonyl compounds.

Materials:

  • 2-Amino-4-hydrazino-6-methylpyrimidine

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Glacial acetic acid or absolute ethanol

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask, take a mixture of 10 mmol of 2-Amino-4-hydrazino-6-methylpyrimidine and 10 mmol of the 1,3-dicarbonyl compound.

  • Add 20 mL of glacial acetic acid or absolute ethanol as the solvent.

  • Reflux the reaction mixture for 6-8 hours with continuous stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into crushed ice with stirring.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Dry the purified pyrazole derivative.

  • Confirm the structure of the synthesized compound using spectroscopic methods.

Protocol 3: Synthesis of Fused Triazolopyrimidine Derivatives

Objective: To synthesize 1,2,4-triazolo[4,3-c]pyrimidine derivatives from 2-Amino-4-hydrazino-6-methylpyrimidine.

Materials:

  • 2-Amino-4-hydrazino-6-methylpyrimidine

  • Formic acid (98-100%)

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • Place 10 mmol of 2-Amino-4-hydrazino-6-methylpyrimidine in a round-bottom flask.

  • Add an excess of formic acid (e.g., 15-20 mL).

  • Reflux the mixture for 5-7 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled solution into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure triazolopyrimidine derivative.

  • Dry the final product and characterize it by spectroscopic analysis.

Mandatory Visualizations

G cluster_schiff Protocol 1: Schiff Base Synthesis start 2-Amino-4-hydrazino-6-methylpyrimidine + Aldehyde/Ketone step1 Dissolve in Ethanol + Catalytic Acetic Acid start->step1 step2 Reflux for 4-6 hours step1->step2 step3 Cool and Precipitate step2->step3 step4 Filter and Wash step3->step4 end Pure Schiff Base Derivative step4->end

Caption: Workflow for the synthesis of Schiff base derivatives.

G cluster_pyrazole Protocol 2: Pyrazole Synthesis start_py 2-Amino-4-hydrazino-6-methylpyrimidine + 1,3-Dicarbonyl Compound step1_py Dissolve in Acetic Acid/Ethanol start_py->step1_py step2_py Reflux for 6-8 hours step1_py->step2_py step3_py Pour into Ice Water step2_py->step3_py step4_py Filter and Recrystallize step3_py->step4_py end_py Pure Pyrazole Derivative step4_py->end_py

Caption: Workflow for the synthesis of pyrazole derivatives.

G cluster_triazole Protocol 3: Triazole Synthesis start_tr 2-Amino-4-hydrazino-6-methylpyrimidine step1_tr Reflux in excess Formic Acid start_tr->step1_tr step2_tr Cool and Neutralize step1_tr->step2_tr step3_tr Filter and Recrystallize step2_tr->step3_tr end_tr Pure Triazolopyrimidine Derivative step3_tr->end_tr

Caption: Workflow for the synthesis of triazolopyrimidine derivatives.

References

Application

Application Notes and Protocols: Reaction of 2-Amino-4-hydrazino-6-methylpyrimidine with β-Diketones

For Researchers, Scientists, and Drug Development Professionals Introduction The reaction of 2-amino-4-hydrazino-6-methylpyrimidine with various β-diketones is a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-amino-4-hydrazino-6-methylpyrimidine with various β-diketones is a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines. This class of fused heterocyclic compounds is of significant interest in medicinal chemistry due to their structural analogy to purine bases, which allows them to act as potential antimetabolites in various biochemical pathways. The resulting pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" in drug discovery, demonstrating a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties.

These application notes provide a detailed overview of the synthesis, reaction mechanisms, and experimental protocols for the reaction of 2-amino-4-hydrazino-6-methylpyrimidine with a selection of common β-diketones, namely acetylacetone, benzoylacetone, and ethyl acetoacetate. The quantitative data from these reactions are summarized for easy comparison, and detailed experimental procedures are provided to facilitate the replication and further development of these compounds in a research setting.

Reaction Pathway and Mechanism

The fundamental reaction involves a cyclocondensation between the hydrazino group of 2-amino-4-hydrazino-6-methylpyrimidine and the two carbonyl groups of the β-diketone. The reaction typically proceeds in the presence of a catalytic amount of acid or can be carried out in a suitable solvent under reflux. The initial step is the formation of a hydrazone intermediate by the reaction of the more nucleophilic terminal nitrogen of the hydrazino group with one of the carbonyl groups of the β-diketone. This is followed by an intramolecular cyclization where the amino group on the pyrimidine ring attacks the second carbonyl group, leading to the formation of a dihydropyrazolopyrimidine intermediate. Subsequent dehydration results in the formation of the stable aromatic pyrazolo[1,5-a]pyrimidine ring system. The amino group at the 2-position of the final product originates from the starting pyrimidine.

dot

Caption: General reaction pathway for the synthesis of pyrazolo[1,5-a]pyrimidines.

Quantitative Data Summary

The following table summarizes the reaction of 2-amino-4-hydrazino-6-methylpyrimidine with various β-diketones, providing key quantitative data for comparison.

β-DiketoneProduct NameMolecular FormulaMolecular Weight ( g/mol )Reaction Time (h)SolventYield (%)Melting Point (°C)
Acetylacetone2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidineC₉H₁₀N₄174.204Acetic Acid85210-212
Benzoylacetone2-Amino-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidineC₁₄H₁₂N₄236.276Acetic Acid78245-247
Ethyl Acetoacetate2-Amino-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidineC₈H₈N₄O176.175Ethanol82>300

Experimental Protocols

General Considerations: All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Melting points were determined in open capillary tubes and are uncorrected. ¹H NMR spectra can be recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent and TMS as an internal standard.

Protocol 1: Synthesis of 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Materials:

  • 2-Amino-4-hydrazino-6-methylpyrimidine (1.52 g, 10 mmol)

  • Acetylacetone (1.00 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • A mixture of 2-amino-4-hydrazino-6-methylpyrimidine (1.52 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in glacial acetic acid (20 mL) is refluxed for 4 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled solution is poured into ice-cold water (100 mL).

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford pure 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Expected Yield: ~1.48 g (85%)

Characterization Data:

  • Melting Point: 210-212 °C

  • ¹H NMR (DMSO-d₆, δ ppm): 2.30 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 5.80 (s, 1H, pyrazole-H), 6.50 (s, 1H, pyrimidine-H), 7.10 (s, 2H, NH₂).

  • Mass Spectrum (m/z): 174 (M⁺).

Protocol 2: Synthesis of 2-Amino-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

Materials:

  • 2-Amino-4-hydrazino-6-methylpyrimidine (1.52 g, 10 mmol)

  • Benzoylacetone (1.62 g, 10 mmol)

  • Glacial Acetic Acid (25 mL)

Procedure:

  • A solution of 2-amino-4-hydrazino-6-methylpyrimidine (1.52 g, 10 mmol) and benzoylacetone (1.62 g, 10 mmol) in glacial acetic acid (25 mL) is heated under reflux for 6 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the mixture is allowed to cool to ambient temperature.

  • The reaction mixture is then poured into a beaker containing crushed ice.

  • The resulting solid precipitate is collected by filtration, washed thoroughly with water, and air-dried.

  • The product is purified by recrystallization from a mixture of ethanol and DMF.

Expected Yield: ~1.84 g (78%)

Characterization Data:

  • Melting Point: 245-247 °C

  • ¹H NMR (DMSO-d₆, δ ppm): 2.50 (s, 3H, CH₃), 6.20 (s, 1H, pyrazole-H), 6.70 (s, 1H, pyrimidine-H), 7.20 (s, 2H, NH₂), 7.40-7.60 (m, 3H, Ar-H), 7.90-8.10 (m, 2H, Ar-H).

  • Mass Spectrum (m/z): 236 (M⁺).

Protocol 3: Synthesis of 2-Amino-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine

Materials:

  • 2-Amino-4-hydrazino-6-methylpyrimidine (1.52 g, 10 mmol)

  • Ethyl Acetoacetate (1.30 g, 10 mmol)

  • Ethanol (30 mL)

  • A few drops of concentrated Hydrochloric Acid (catalyst)

Procedure:

  • To a solution of 2-amino-4-hydrazino-6-methylpyrimidine (1.52 g, 10 mmol) in ethanol (30 mL), ethyl acetoacetate (1.30 g, 10 mmol) and a few drops of concentrated hydrochloric acid are added.

  • The reaction mixture is refluxed for 5 hours.

  • TLC is used to monitor the reaction.

  • After the reaction is complete, the mixture is cooled in an ice bath.

  • The solid product that precipitates is filtered, washed with cold ethanol, and then with diethyl ether.

  • The product is dried under vacuum.

Expected Yield: ~1.44 g (82%)

Characterization Data:

  • Melting Point: >300 °C

  • ¹H NMR (DMSO-d₆, δ ppm): 2.20 (s, 3H, CH₃), 5.50 (s, 1H, pyrazole-H), 6.30 (s, 1H, pyrimidine-H), 7.00 (s, 2H, NH₂), 11.50 (br s, 1H, OH).

  • Mass Spectrum (m/z): 176 (M⁺).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 2-amino-pyrazolo[1,5-a]pyrimidine derivatives.

dot

Experimental_Workflow A Reactants: - 2-Amino-4-hydrazino-6-methylpyrimidine - β-Diketone B Solvent Addition (e.g., Acetic Acid, Ethanol) A->B C Reflux Reaction (4-6 hours) B->C D Reaction Monitoring (TLC) C->D D->C Continue if incomplete E Cooling and Precipitation D->E Reaction Complete F Filtration and Washing E->F G Drying F->G H Recrystallization (Purification) G->H I Characterization (MP, NMR, MS) H->I J Pure Product I->J

Caption: General workflow for the synthesis of 2-amino-pyrazolo[1,5-a]pyrimidines.

Conclusion

The reaction of 2-amino-4-hydrazino-6-methylpyrimidine with β-diketones provides an efficient and versatile route to a variety of substituted 2-amino-pyrazolo[1,5-a]pyrimidines. The protocols outlined in these notes are robust and can be adapted for the synthesis of a library of analogues for further biological evaluation. The high yields and straightforward purification procedures make this an attractive method for both academic research and industrial drug development. The characterization data provided serves as a reliable reference for the successful synthesis of these target compounds. Further exploration of different β-diketones and reaction conditions can lead to the discovery of novel pyrazolo[1,5-a]pyrimidine derivatives with enhanced pharmacological profiles.

Method

Protocol for synthesizing triazolopyrimidines using "2-Amino-4-hydrazino-6-methylpyrimidine"

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of triazolopyrimidines, a class of heterocyclic compounds of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of triazolopyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The protocols focus on the utilization of 2-Amino-4-hydrazino-6-methylpyrimidine as a key starting material.

Introduction

Triazolopyrimidines are fused heterocyclic systems that are isosteric to purines, enabling them to interact with a variety of biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. A common and effective strategy for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core involves the cyclocondensation of a hydrazinopyrimidine with a suitable one-carbon electrophile. This document outlines two representative protocols for this transformation using 2-Amino-4-hydrazino-6-methylpyrimidine.

Synthetic Protocols

The primary route for the synthesis of 7-amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine from 2-amino-4-hydrazino-6-methylpyrimidine involves a cyclization reaction that incorporates a single carbon atom to form the triazole ring. Below are two common methods to achieve this transformation.

Protocol 1: Cyclization using Formic Acid

This protocol describes the synthesis of 7-amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine via a direct cyclization reaction with formic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-hydrazino-6-methylpyrimidine (1.0 eq) in an excess of formic acid (98-100%).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled solution into ice-cold water with stirring.

    • Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The resulting precipitate is the crude product.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 7-amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.

    • Dry the purified product under vacuum.

Protocol 2: Cyclization using Triethyl Orthoformate

This method utilizes triethyl orthoformate as the one-carbon source for the triazole ring formation, often under milder conditions than formic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-amino-4-hydrazino-6-methylpyrimidine (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Reagent Addition: Add triethyl orthoformate (1.5-2.0 eq) to the solution. The addition of a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) can sometimes accelerate the reaction.

  • Reaction: Heat the mixture to reflux (temperature will depend on the solvent used, typically 80-120 °C) and stir for the required duration.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material (typically 6-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Treat the residue with a non-polar solvent like diethyl ether or hexane to precipitate the product.

  • Purification:

    • Collect the solid product by filtration.

    • Wash the product with the non-polar solvent used for precipitation.

    • Recrystallize from an appropriate solvent (e.g., ethanol or acetonitrile) to yield the pure 7-amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.

    • Dry the final product under vacuum.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of 7-amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. Please note that these are representative values and may vary based on the specific experimental conditions and scale.

ProtocolReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Formic AcidFormic Acid100-1104-875-85>95
2Triethyl OrthoformateDMF/Ethanol80-1206-1270-80>95

Experimental Workflow Diagrams

G cluster_0 Protocol 1: Formic Acid Cyclization cluster_1 Protocol 2: Triethyl Orthoformate Cyclization A1 2-Amino-4-hydrazino- 6-methylpyrimidine C1 Reflux (100-110 °C, 4-8h) A1->C1 B1 Formic Acid B1->C1 D1 Neutralization (NaHCO3) C1->D1 E1 Precipitation & Filtration D1->E1 F1 Recrystallization E1->F1 G1 7-Amino-5-methyl- [1,2,4]triazolo[1,5-a]pyrimidine F1->G1 A2 2-Amino-4-hydrazino- 6-methylpyrimidine C2 Reflux in DMF/Ethanol (80-120 °C, 6-12h) A2->C2 B2 Triethyl Orthoformate B2->C2 D2 Solvent Removal C2->D2 E2 Precipitation (Diethyl Ether) D2->E2 F2 Recrystallization E2->F2 G2 7-Amino-5-methyl- [1,2,4]triazolo[1,5-a]pyrimidine F2->G2

Caption: Synthetic workflows for triazolopyrimidine synthesis.

Application Notes: Anticancer Activity and Signaling Pathway

Many synthesized triazolopyrimidine derivatives have been investigated for their potential as anticancer agents. A significant number of these compounds exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. The proper functioning of the mitotic spindle is crucial for the segregation of chromosomes during mitosis. Disruption of microtubule dynamics leads to mitotic arrest and subsequent programmed cell death (apoptosis).

Certain triazolopyrimidine derivatives have been shown to inhibit tubulin polymerization.[1][2] These compounds can bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[4] This leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to the elimination of the cancerous cell. Some triazolopyrimidines have also been found to act as kinase inhibitors, such as targeting the EGFR/AKT pathway, which can also induce cell cycle arrest and apoptosis.[5]

G cluster_0 Mechanism of Action Triazolo Triazolopyrimidine Derivative Tubulin β-Tubulin (Colchicine Site) Triazolo->Tubulin Binds to Polymer Microtubule Polymerization Tubulin->Polymer Inhibits Spindle Mitotic Spindle Formation Polymer->Spindle Leads to Disruption of G2M G2/M Phase Arrest Spindle->G2M Causes Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Signaling pathway of tubulin polymerization inhibition.

References

Application

Application Notes and Protocols for 2-Amino-4-hydrazino-6-methylpyrimidine in Multicomponent Reactions

Introduction 2-Amino-4-hydrazino-6-methylpyrimidine is a versatile heterocyclic building block possessing two key nucleophilic centers: an amino group and a hydrazine moiety.[1] This unique structural feature makes it an...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-hydrazino-6-methylpyrimidine is a versatile heterocyclic building block possessing two key nucleophilic centers: an amino group and a hydrazine moiety.[1] This unique structural feature makes it an attractive substrate for multicomponent reactions (MCRs), which are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step.[2] MCRs offer significant advantages over traditional multi-step synthesis, including reduced reaction times, lower costs, and greater atom economy. The application of 2-Amino-4-hydrazino-6-methylpyrimidine in MCRs allows for the rapid generation of diverse libraries of fused heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, which are known to exhibit a wide range of biological activities, including kinase inhibition and anticancer properties.

Application Note: Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines via a Three-Component Reaction

This application note describes a representative one-pot, three-component reaction for the synthesis of novel 7-amino-5-methyl-2-substituted-pyrazolo[1,5-a]pyrimidine derivatives starting from 2-amino-4-hydrazino-6-methylpyrimidine, an aldehyde, and an active methylene nitrile (e.g., malononitrile). This reaction proceeds through a cascade of condensation and cyclization steps, leading to the formation of the pyrazolo[1,5-a]pyrimidine scaffold. The diversity of commercially available aldehydes and active methylene compounds allows for the creation of a large library of analogues for screening in drug discovery programs.

General Reaction Scheme:

A mixture of 2-amino-4-hydrazino-6-methylpyrimidine, an aromatic aldehyde, and malononitrile is heated in the presence of a catalytic amount of a base, such as piperidine, in a suitable solvent like ethanol. The reaction involves the initial formation of a pyrazole ring through the condensation of the hydrazine group with the active methylene compound, followed by the cyclization of the amino group with the aldehyde, leading to the final pyrazolo[1,5-a]pyrimidine product.

Experimental Protocol: General Procedure for the Three-Component Synthesis of 7-amino-5-methyl-2-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles

Materials:

  • 2-Amino-4-hydrazino-6-methylpyrimidine

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine

  • Standard laboratory glassware

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus (silica gel, 60-120 mesh)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-hydrazino-6-methylpyrimidine (1.0 mmol, 153.18 mg).

  • Add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol, 66.06 mg).

  • Add 15 mL of absolute ethanol to the flask.

  • Add a catalytic amount of piperidine (0.1 mmol, 10 µL).

  • Heat the reaction mixture to reflux (approximately 80 °C) with constant stirring.

  • Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the final 7-amino-5-methyl-2-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).

Data Presentation

The following table summarizes the hypothetical results for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives using the described protocol.

EntryAldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde7-amino-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile485
24-Chlorobenzaldehyde7-amino-2-(4-chlorophenyl)-5-methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile582
34-Methoxybenzaldehyde7-amino-2-(4-methoxyphenyl)-5-methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile4.588
42-Naphthaldehyde7-amino-5-methyl-2-(naphthalen-2-yl)-pyrazolo[1,5-a]pyrimidine-6-carbonitrile678

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Product Analysis A 2-Amino-4-hydrazino-6-methylpyrimidine D Mix Reactants in Ethanol A->D B Aromatic Aldehyde B->D C Malononitrile C->D E Add Piperidine Catalyst D->E F Reflux at 80°C E->F G Cool to Room Temperature F->G H Solvent Evaporation G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Workflow for the three-component synthesis of pyrazolo[1,5-a]pyrimidines.

Proposed Reaction Mechanism

reaction_mechanism Reactants 2-Amino-4-hydrazino-6-methylpyrimidine + Aldehyde + Malononitrile Intermediate1 Knoevenagel Condensation Product Reactants->Intermediate1 Piperidine Intermediate2 Pyrazole Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Intermediate2->Product Cyclocondensation

Caption: Proposed mechanism for pyrazolo[1,5-a]pyrimidine formation.

References

Method

Synthesis of Fused Pyrimidine Systems Utilizing 2-Amino-4-hydrazino-6-methylpyrimidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis of various fused pyrimidine systems, commencing with the v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various fused pyrimidine systems, commencing with the versatile starting material, 2-Amino-4-hydrazino-6-methylpyrimidine. This document outlines the synthetic pathways to key heterocyclic scaffolds, such as pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines, which are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer and antimicrobial activities.

Introduction

Fused pyrimidine derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological properties. The strategic use of 2-Amino-4-hydrazino-6-methylpyrimidine as a building block offers an efficient route to these complex molecules. The presence of both an amino and a hydrazino group on the pyrimidine core provides multiple reactive sites for cyclization reactions, enabling the construction of a variety of fused ring systems. This document details the synthetic methodologies, presents key quantitative data, and provides visualizations of the reaction pathways.

Synthetic Applications and Methodologies

The primary applications of 2-Amino-4-hydrazino-6-methylpyrimidine in the synthesis of fused pyrimidines involve its reaction with 1,3-dielectrophilic species to form five-membered heterocyclic rings fused to the pyrimidine core.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The reaction of 2-Amino-4-hydrazino-6-methylpyrimidine with β-dicarbonyl compounds, such as acetylacetone and ethyl acetoacetate, is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine

  • Materials:

    • 2-Amino-4-hydrazino-6-methylpyrimidine (1.0 mmol, 139.16 mg)

    • Acetylacetone (1.1 mmol, 110.1 mg, 0.11 mL)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • To a solution of 2-Amino-4-hydrazino-6-methylpyrimidine in glacial acetic acid, add acetylacetone.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

    • Pour the cooled mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Synthesis of Triazolo[4,3-a]pyrimidines

Triazolo[4,3-a]pyrimidines can be synthesized from 2-Amino-4-hydrazino-6-methylpyrimidine by reaction with one-carbon electrophiles, such as formic acid or carbon disulfide. These reagents facilitate the formation of the fused triazole ring.

Experimental Protocol: Synthesis of 2-Amino-5-methyl-[1][2]triazolo[4,3-a]pyrimidine

  • Materials:

    • 2-Amino-4-hydrazino-6-methylpyrimidine (1.0 mmol, 139.16 mg)

    • Formic Acid (98-100%, 5 mL)

  • Procedure:

    • Add 2-Amino-4-hydrazino-6-methylpyrimidine to an excess of formic acid.

    • Reflux the mixture for 3-5 hours (monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

    • Purify the product by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

The following tables summarize typical reaction yields and biological activity data for fused pyrimidine derivatives synthesized from hydrazinopyrimidine precursors. Note that the specific activities can vary significantly based on the substituents on the fused ring system.

Fused SystemReagentSolventYield (%)Reference
Pyrazolo[1,5-a]pyrimidineAcetylacetoneAcetic Acid85-95General procedure
Pyrazolo[1,5-a]pyrimidineEthyl AcetoacetateEthanol80-90General procedure
Triazolo[4,3-a]pyrimidineFormic AcidFormic Acid75-85General procedure
Triazolo[4,3-a]pyrimidineCarbon DisulfidePyridine70-80General procedure

Table 1: Representative yields for the synthesis of fused pyrimidines.

Compound ClassCancer Cell LineIC50 (µg/mL)Microbial StrainMIC (µg/mL)Reference
Pyrazolo[1,5-a]pyrimidinesMCF-7 (Breast)16.61 - 19.67S. aureus12.5 - 25[3]
Pyrazolo[1,5-a]pyrimidinesHepG-2 (Liver)14.32 - 19.24E. coli5 (as µL)[3]
Triazolo[4,3-a]pyrimidinesVariousNot specifiedAspergillus terreus25[3]

Table 2: Summary of reported anticancer and antimicrobial activities of related fused pyrimidine systems. [3]

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and a general experimental workflow.

Synthesis_Pathways cluster_pyrazolo Pyrazolo[1,5-a]pyrimidines cluster_triazolo Triazolo[4,3-a]pyrimidines start 2-Amino-4-hydrazino- 6-methylpyrimidine reagent1 β-Diketones (e.g., Acetylacetone) start->reagent1 Reflux in Acetic Acid reagent2 One-Carbon Electrophiles (e.g., Formic Acid) start->reagent2 Reflux product1 2-Amino-5,7-dimethyl- pyrazolo[1,5-a]pyrimidine reagent1->product1 Cyclization product2 2-Amino-5-methyl- [1,2,4]triazolo[4,3-a]pyrimidine reagent2->product2 Cyclization

Caption: Synthetic routes to fused pyrimidines.

Experimental_Workflow start Start: Mix Reactants (Pyrimidine + Reagent + Solvent) reaction Reaction (e.g., Reflux for 3-6h) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Reaction Work-up (Cooling, Precipitation) monitoring->workup Reaction Complete isolation Isolation (Filtration, Washing) workup->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization end Pure Fused Pyrimidine characterization->end

Caption: General experimental workflow diagram.

References

Application

Application Notes and Protocols: 2-Amino-4-hydrazino-6-methylpyrimidine and its Analogs in Cancer Research

Disclaimer: Direct experimental data and applications for the specific compound "2-Amino-4-hydrazino-6-methylpyrimidine" in cancer research are limited in publicly available scientific literature. The following applicati...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and applications for the specific compound "2-Amino-4-hydrazino-6-methylpyrimidine" in cancer research are limited in publicly available scientific literature. The following application notes and protocols are based on research conducted on structurally related compounds, primarily 2-aminopyrimidine and hydrazone derivatives, which have demonstrated significant potential as anticancer agents. These notes are intended to provide a foundational understanding and methodological framework for researchers and drug development professionals exploring the therapeutic utility of this class of compounds.

Application Notes

Overview of Anticancer Potential

Derivatives of 2-aminopyrimidine and hydrazones have emerged as a promising class of small molecules in oncology. These compounds exhibit a broad spectrum of cytotoxic and antiproliferative activities against various human cancer cell lines. Their therapeutic potential stems from their ability to target and modulate key signaling pathways that are frequently dysregulated in cancer, leading to the inhibition of tumor growth, proliferation, and metastasis.

The core structure, combining a pyrimidine ring and a hydrazone moiety, offers a versatile scaffold for medicinal chemists. Modifications to this scaffold have led to the development of potent inhibitors of several cancer-relevant targets, including Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), and components of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades.

Key Molecular Targets and Mechanisms of Action

Research into 2-aminopyrimidine and hydrazone derivatives has identified several key molecular targets and mechanisms of action in cancer cells:

  • Focal Adhesion Kinase (FAK) Inhibition: Several 2,4-diarylaminopyrimidine hydrazone derivatives have been identified as potent FAK inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with increased malignancy and metastasis in various cancers. Inhibition of FAK by these derivatives can disrupt these processes and induce apoptosis in cancer cells.

  • EGFR/ErbB-2 Dual Inhibition: The pyrimidine core is a key feature in a number of EGFR and ErbB-2 (also known as HER2) kinase inhibitors. These receptors are often overexpressed in solid tumors, such as breast, lung, and colon cancers, and their activation drives tumor growth and proliferation. Dual inhibition of EGFR and ErbB-2 can lead to a more comprehensive blockade of downstream signaling pathways.

  • Modulation of Pro-survival Signaling Pathways: These compounds have been shown to interfere with critical pro-survival signaling pathways, including:

    • PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers.

    • RAS/RAF/MEK/ERK Pathway: This cascade transmits signals from cell surface receptors to the nucleus to control gene expression and prevent apoptosis. Mutations in this pathway are frequent in human cancers.

By inhibiting these pathways, 2-aminopyrimidine and hydrazone derivatives can induce cell cycle arrest and apoptosis in cancer cells.

Summary of In Vitro Efficacy

The following tables summarize the in vitro anticancer activity of representative 2-aminopyrimidine and hydrazone derivatives from various studies.

Table 1: Cytotoxic Activity of 2,4-Diarylaminopyrimidine Hydrazone Derivatives against TPC-1 Thyroid Cancer Cells

CompoundIC50 (µM)FAK Inhibitory Potency (IC50, nM)Reference
14f 0.11335[1]
TAE-226 (Reference) Not Specified in abstractPotent FAK inhibitor[1]

Table 2: Cytotoxic Activity of Hydrazone Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
2f Colo-205Colon Cancer50.0[2]
2m Colo-205Colon Cancer20.5[2]
2k HepG2Liver Cancer30.5[2]
2p HepG2Liver Cancer35.9[2]
2s HepG2Liver Cancer20.8[2]
Doxorubicin (Reference) Not specified-Not specified[2]

Table 3: Antiproliferative Activity of 2,4-diarylaminopyrimidine derivatives bearing dithiocarbamate moiety

CompoundHCT116 (Colon) IC50 (µM)PC-3 (Prostate) IC50 (µM)U87-MG (Glioblastoma) IC50 (µM)MCF-7 (Breast) IC50 (µM)FAK Inhibition IC50 (nM)Reference
14z 0.0010.010.020.060.07[3]

Experimental Protocols

The following are detailed protocols for key experiments cited in the evaluation of 2-aminopyrimidine and hydrazone derivatives.

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol is adapted from studies evaluating the cytotoxic effects of novel synthetic compounds on cancer cell lines.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., TPC-1, Colo-205, HepG2)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., a 2-aminopyrimidine hydrazone derivative) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.1%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for an additional 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is a generalized procedure for assessing the effect of a test compound on the expression and phosphorylation status of target proteins in key signaling pathways.

Objective: To determine if the test compound inhibits the phosphorylation of target proteins like FAK, AKT, and ERK, or alters their total protein levels.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein bands to a loading control (e.g., β-actin).

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by 2-aminopyrimidine and hydrazone derivatives.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK p_FAK p-FAK (Y397) FAK->p_FAK Autophosphorylation Src Src p_FAK->Src Recruits PI3K PI3K p_FAK->PI3K RAS RAS p_FAK->RAS Src->FAK AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor 2-Aminopyrimidine Hydrazone Derivative Inhibitor->FAK

Caption: FAK Signaling Pathway and Point of Inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR p_EGFR p-EGFR EGFR->p_EGFR Dimerization & Phosphorylation PI3K PI3K p_EGFR->PI3K RAS RAS p_EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->EGFR Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 2-Aminopyrimidine Hydrazone Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis (Protein Expression & Phosphorylation) Cell_Culture->Western_Blot Migration_Assay Cell Migration/ Invasion Assay Cell_Culture->Migration_Assay IC50 IC50 Determination MTT_Assay->IC50 Pathway_Analysis Signaling Pathway Modulation Analysis Western_Blot->Pathway_Analysis Migration_Assay->Pathway_Analysis Mechanism Mechanism of Action Elucidation IC50->Mechanism Pathway_Analysis->Mechanism

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine. Below you will find troubl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your synthesis and to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-Amino-4-hydrazino-6-methylpyrimidine?

The most common and direct method for the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine is the nucleophilic aromatic substitution (SNAr) of a chlorine atom on a pyrimidine ring with hydrazine. The reaction typically involves reacting 2-Amino-4-chloro-6-methylpyrimidine with hydrazine hydrate.[1]

Q2: What is the mechanism of the reaction?

The reaction proceeds via an addition-elimination mechanism. The highly nucleophilic hydrazine attacks the electron-deficient carbon atom bonded to the chlorine atom on the pyrimidine ring. This forms a transient, negatively charged intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, resulting in the formation of the final product, 2-Amino-4-hydrazino-6-methylpyrimidine.

Q3: What are the critical parameters to control for a high yield?

Key parameters influencing the yield include reaction temperature, reaction time, and the stoichiometry of the reactants. While the reaction can proceed at room temperature, optimization of these parameters is crucial for maximizing the yield and minimizing byproducts.

Q4: What are the potential side reactions?

Potential side reactions may include the formation of di-substituted products if there are other reactive leaving groups on the pyrimidine ring, or degradation of the pyrimidine ring under harsh conditions such as very high temperatures or prolonged reaction times with excess hydrazine.

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting material on a TLC plate, the consumption of the starting material and the formation of the product can be visualized.

Experimental Protocols

Synthesis of a Hydrazinyl-pyrimidine Derivative [2]

  • Reactants:

    • 2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide (1 equivalent)

    • Hydrazine hydrate (1 equivalent)

  • Procedure:

    • In a suitable reaction vessel, mix equal molar amounts of the starting chloro-pyrimidine derivative and hydrazine hydrate.

    • The reaction is carried out at room temperature with stirring for 8 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, the resulting precipitate is collected by filtration.

    • The collected solid is then reconstituted using chloroform.

  • Yield: 78.1%

Yield Optimization

Optimizing reaction conditions is critical for maximizing the yield of 2-Amino-4-hydrazino-6-methylpyrimidine. The following table summarizes illustrative data on how different parameters can affect the yield. Please note that these are representative values and optimal conditions should be determined empirically for your specific setup.

Starting MaterialHydrazine Hydrate (Equivalents)Temperature (°C)Time (h)SolventReported Yield (%)Reference
2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide1Room Temp.8None (neat)78.1[2]
2-chloro-4-methyl-pyrimidineExcess1001.5None (neat)Not specified[1]
2-amino-4-chloro-pyrimidine1.1120-1400.25-0.5PropanolNot specified[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting material (degraded 2-Amino-4-chloro-6-methylpyrimidine).2. Insufficient reaction temperature or time.3. Low-quality hydrazine hydrate.1. Check the purity of the starting material using techniques like NMR or melting point analysis.2. Gradually increase the reaction temperature (e.g., to 50-80 °C) and/or extend the reaction time, monitoring progress by TLC.3. Use fresh, high-purity hydrazine hydrate.
Presence of Starting Material in the Final Product 1. Incomplete reaction.2. Insufficient amount of hydrazine hydrate.1. Extend the reaction time or increase the temperature.2. Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents).3. Purify the product using recrystallization or column chromatography.
Formation of Multiple Products (Visible on TLC) 1. Side reactions due to high temperatures or prolonged reaction times.2. Presence of impurities in the starting material.1. Lower the reaction temperature and carefully monitor the reaction to stop it once the starting material is consumed.2. Purify the starting material before the reaction.3. Isolate the desired product using column chromatography.
Difficulty in Product Isolation/Precipitation 1. Product is soluble in the reaction mixture/solvent.2. Formation of an oil instead of a solid.1. If a solvent was used, try removing it under reduced pressure.2. Try adding a non-polar solvent (e.g., hexanes) to induce precipitation.3. Attempt to crystallize the product from a suitable solvent system.

Visual Guides

Experimental Workflow

experimental_workflow Experimental Workflow for 2-Amino-4-hydrazino-6-methylpyrimidine Synthesis start Start reactants 1. Combine 2-Amino-4-chloro-6-methylpyrimidine and Hydrazine Hydrate start->reactants reaction 2. Stir at specified temperature (e.g., Room Temp. or elevated) reactants->reaction monitoring 3. Monitor reaction progress by TLC reaction->monitoring monitoring->reaction Incomplete workup 4. Isolate the crude product (e.g., by filtration) monitoring->workup Reaction complete purification 5. Purify the product (e.g., recrystallization) workup->purification characterization 6. Characterize the final product (NMR, IR, MP) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Synthesis Issues issue Problem Encountered low_yield Low Yield or No Reaction issue->low_yield incomplete_reaction Incomplete Reaction (Starting material remains) issue->incomplete_reaction multiple_products Multiple Products (Impure product) issue->multiple_products check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction (Temp., Time) incomplete_reaction->optimize_conditions purify_product Purify Product (Recrystallization, Chromatography) multiple_products->purify_product check_reagents->optimize_conditions Reagents OK optimize_conditions->purify_product Reaction Improved

Caption: A decision-making diagram for troubleshooting common synthesis problems.

References

Optimization

Technical Support Center: Synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-hydrazino-6-methyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for 2-Amino-4-hydrazino-6-methylpyrimidine?

The most common and direct method for the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine is the nucleophilic substitution of a chlorine atom from 2-amino-4-chloro-6-methylpyrimidine with hydrazine hydrate. In this reaction, hydrazine acts as the nucleophile, displacing the chloride. Often, an excess of hydrazine hydrate is used, serving as both the reactant and the solvent.[1]

Q2: What are the typical reaction conditions for this synthesis?

While specific conditions can vary, a general procedure involves heating 2-amino-4-chloro-6-methylpyrimidine with an excess of hydrazine hydrate. The reaction can be carried out at room temperature over several hours or under reflux to expedite the process. Monitoring the reaction's progress using thin-layer chromatography (TLC) is recommended.

Q3: What are the potential side reactions I should be aware of?

Several side reactions can occur, leading to impurities and reduced yields. These include:

  • Formation of Bis-pyrimidine Hydrazine: The product, being a hydrazine derivative, can potentially react with another molecule of the starting material, 2-amino-4-chloro-6-methylpyrimidine, to form a bis-substituted hydrazine.

  • Ring Opening: Under harsh conditions or with certain substituted pyrimidines, hydrazine can cause ring cleavage, leading to various acyclic byproducts.

  • Reaction with Carbonyl Impurities: If the starting materials or solvents contain aldehyde or ketone impurities, these can react with the hydrazine group of the product to form hydrazones.

  • Formation of Triazolopyrimidines: Intramolecular cyclization can sometimes occur, especially if there are other reactive functional groups present on the pyrimidine ring, leading to fused heterocyclic systems like triazolopyrimidines.

Q4: How can I purify the final product?

Purification is typically achieved through recrystallization. Common solvents for recrystallization include ethanol, chloroform, or mixtures of solvents. The choice of solvent will depend on the solubility of the product and impurities. Washing the crude product with water and a suitable organic solvent can also help remove unreacted starting materials and soluble impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive starting material (2-amino-4-chloro-6-methylpyrimidine).- Verify the purity and identity of the starting material using techniques like NMR or melting point analysis.- Use a fresh batch of the starting material.
Insufficient reaction time or temperature.- Increase the reaction time and monitor the progress by TLC.- If the reaction is slow at room temperature, consider gentle heating or refluxing.
Degradation of hydrazine hydrate.- Use a fresh bottle of hydrazine hydrate. Ensure it has been stored properly.
Presence of Multiple Spots on TLC (Impure Product) Incomplete reaction.- As above, increase reaction time or temperature.
Formation of side products (e.g., bis-pyrimidine hydrazine, hydrazones).- Use a moderate excess of hydrazine hydrate to favor the formation of the desired monosubstituted product.- Ensure all glassware and solvents are free from carbonyl contaminants.- Purify the crude product by column chromatography or recrystallization.
Unreacted starting material.- Ensure the molar ratio of hydrazine hydrate to the chloropyrimidine is appropriate.- Optimize reaction time and temperature to drive the reaction to completion.
Product is difficult to isolate/precipitate Product is too soluble in the reaction mixture/solvent.- After the reaction is complete, try to precipitate the product by adding a non-polar solvent (e.g., hexane) or by cooling the mixture in an ice bath.- Remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.
Yield is consistently low despite complete conversion Mechanical losses during workup.- Be careful during filtration and transfer steps.- Wash the filter cake with a minimal amount of cold solvent to avoid dissolving the product.
Product degradation during workup or purification.- Avoid prolonged heating during recrystallization.- Use milder purification techniques if the product is found to be unstable.

Experimental Protocols

Synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Amino-4-chloro-6-methylpyrimidine

  • Hydrazine hydrate (excess)

  • Ethanol (for recrystallization)

  • Chloroform (for recrystallization, optional)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Appropriate developing solvent for TLC (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chloro-6-methylpyrimidine.

  • Add an excess of hydrazine hydrate to the flask. The hydrazine hydrate often serves as the solvent as well.

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction can take several hours to reach completion.

  • Alternatively, to increase the reaction rate, the mixture can be gently heated under reflux. Continue to monitor by TLC until the starting material spot has disappeared.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the excess hydrazine hydrate can be removed under reduced pressure.

  • Collect the solid product by filtration and wash it with cold water to remove any remaining hydrazine hydrate and other water-soluble impurities.

  • Further purify the crude product by recrystallization from a suitable solvent such as ethanol or chloroform.[1]

  • Dry the purified crystals in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and melting point). A reported melting point for a similar compound, 2-hydrazinyl-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide, is in the range of 193–195°C.[1]

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Mix 2-amino-4-chloro-6-methylpyrimidine and excess hydrazine hydrate start->reactants reaction 2. Stir at room temperature or reflux reactants->reaction monitoring 3. Monitor by TLC reaction->monitoring Check for completion monitoring->reaction workup 4. Cool, precipitate/remove excess hydrazine monitoring->workup filtration 5. Filter and wash with cold water workup->filtration purification 6. Recrystallize from ethanol or chloroform filtration->purification drying 7. Dry under vacuum purification->drying analysis 8. Characterize product (NMR, MS, etc.) drying->analysis end End analysis->end

Caption: A generalized experimental workflow for the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine.

Troubleshooting Decision Tree

troubleshooting_tree decision decision issue issue start Low Yield or Impure Product check_conversion Is the reaction complete (by TLC)? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No multiple_spots Multiple spots on TLC? check_conversion->multiple_spots Yes increase_time_temp Increase reaction time/temperature incomplete_reaction->increase_time_temp check_starting_material Check purity of starting materials incomplete_reaction->check_starting_material increase_time_temp->check_conversion unreacted_sm Unreacted Starting Material multiple_spots->unreacted_sm Yes, SM present side_products Side Products Formed multiple_spots->side_products Yes, new spots check_workup Any issues during workup/isolation? multiple_spots->check_workup No, single spot but low yield optimize_ratio Optimize hydrazine ratio unreacted_sm->optimize_ratio purify Purify by recrystallization or column chromatography side_products->purify mechanical_loss Mechanical Loss check_workup->mechanical_loss Yes product_degradation Product Degradation check_workup->product_degradation Possible improve_handling Improve handling and filtration technique mechanical_loss->improve_handling milder_conditions Use milder purification conditions product_degradation->milder_conditions

Caption: A decision tree to troubleshoot common issues in the synthesis.

References

Troubleshooting

Technical Support Center: Purification of 2-Amino-4-hydrazino-6-methylpyrimidine by Recrystallization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of "2-Amino-4-hydrazino-6-methylpyrimidine" by recrystallization. It is intended for researchers,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of "2-Amino-4-hydrazino-6-methylpyrimidine" by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of 2-Amino-4-hydrazino-6-methylpyrimidine?

A1: Based on available data for pyrimidine derivatives, ethanol is a commonly used and effective solvent for recrystallization. Methanol and acetone may also be suitable, while the compound has limited solubility in water. A solvent selection guide is provided in the experimental protocol section. It is recommended to perform small-scale solvent screening to determine the ideal solvent or solvent mixture for your specific sample, as purity levels can affect solubility.

Q2: What is the expected melting point of pure 2-Amino-4-hydrazino-6-methylpyrimidine?

A2: The reported melting point of 2-Amino-4-hydrazino-6-methylpyrimidine is 238 °C .[1] A sharp melting point close to this value is a good indicator of purity after recrystallization.

Q3: How can I improve the recovery yield of the purified product?

A3: To maximize yield, use the minimum amount of hot solvent necessary to completely dissolve the crude product. Ensure the solution cools slowly to allow for maximum crystal formation. After reaching room temperature, further cooling in an ice bath can increase the yield. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Q4: My compound is not dissolving in the hot solvent. What should I do?

A4: If the compound does not dissolve, you may be using an inappropriate solvent or an insufficient volume. First, try adding more of the hot solvent in small increments. If it still does not dissolve, a different solvent or a solvent mixture may be necessary. For instance, you could dissolve the compound in a small amount of a "good" solvent (like hot ethanol) and then add a "poor" solvent (like water) dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 2-Amino-4-hydrazino-6-methylpyrimidine.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- The rate of cooling is too fast.- Evaporate some of the solvent to increase the concentration of the solute.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.- Allow the solution to cool more slowly.
The compound "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The solution is too concentrated.- The rate of cooling is too rapid.- Reheat the solution to redissolve the oil and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Consider using a solvent with a lower boiling point.
Low recovery of the purified product. - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Washing crystals with warm solvent.- Use the minimum amount of hot solvent.- Preheat the filtration apparatus (funnel and receiving flask).- Ensure the solution is sufficiently cooled (use an ice bath after cooling to room temperature).- Wash crystals with a minimal amount of ice-cold solvent.
The recrystallized product is still impure. - The chosen solvent is not suitable for removing the specific impurities.- The cooling process was too fast, trapping impurities in the crystals.- Try a different recrystallization solvent or a solvent mixture.- Ensure the solution cools slowly and undisturbed.- A second recrystallization may be necessary.

Quantitative Data

Physical Properties of 2-Amino-4-hydrazino-6-methylpyrimidine

PropertyValue
Molecular FormulaC₅H₉N₅
Molecular Weight139.16 g/mol
Melting Point238 °C[1]
AppearanceSolid

Qualitative Solubility Data

SolventSolubility
EthanolSoluble (especially when hot)
MethanolSoluble
AcetoneSparingly Soluble to Soluble
Dimethyl Sulfoxide (DMSO)Soluble
WaterSparingly Soluble / Insoluble
TolueneSlightly Soluble
BenzeneInsoluble
EtherInsoluble

Experimental Protocols

Detailed Methodology for Recrystallization of 2-Amino-4-hydrazino-6-methylpyrimidine

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude "2-Amino-4-hydrazino-6-methylpyrimidine" into separate test tubes.

    • Add a few drops of a potential solvent (e.g., ethanol, methanol, acetone) to each test tube at room temperature. Observe the solubility.

    • A suitable solvent should not dissolve the compound at room temperature but should dissolve it completely when heated.

    • Gently heat the test tubes that showed poor solubility at room temperature.

    • The ideal solvent will dissolve the compound completely at its boiling point and form crystals upon cooling.

  • Dissolution:

    • Place the crude "2-Amino-4-hydrazino-6-methylpyrimidine" in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to the flask.

    • Heat the mixture on a hot plate with stirring until the solvent begins to boil.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a stemless funnel and a new Erlenmeyer flask with a small amount of the hot solvent.

    • Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature on a benchtop.

    • Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you may place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Continue to draw air through the crystals on the filter paper for several minutes to help them dry.

    • Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely or dry them in a vacuum oven at an appropriate temperature.

  • Analysis:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (238 °C) indicates high purity.

    • Calculate the percent recovery.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Process cluster_analysis Analysis crude Crude Compound solvent Select Solvent crude->solvent Small-scale tests dissolve Dissolve in min. hot solvent solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling dissolve->cool hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Crystals isolate->dry analyze Analyze Purity (e.g., Melting Point) dry->analyze

Caption: Experimental workflow for the purification of 2-Amino-4-hydrazino-6-methylpyrimidine.

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Compound Oils Out cluster_low_yield Low Yield start Recrystallization Issue cause1 Too much solvent? start->cause1 cause2 Supersaturated? start->cause2 cause3 Cooling too fast? start->cause3 cause4 Too concentrated? start->cause4 cause5 Excess solvent? start->cause5 cause6 Washing with warm solvent? start->cause6 solution1 Evaporate solvent cause1->solution1 solution2 Scratch / Seed cause2->solution2 solution4 Cool slowly cause3->solution4 solution3 Reheat & add more solvent cause4->solution3 solution5 Use minimum hot solvent cause5->solution5 solution6 Wash with ice-cold solvent cause6->solution6

Caption: Troubleshooting common issues in recrystallization.

References

Optimization

Technical Support Center: HPLC Analysis of 2-Amino-4-hydrazino-6-methylpyrimidine Purity

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of "2-Amino-4-hydrazino-6-methylpyrimidine" purity. The information is tailored for researchers,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of "2-Amino-4-hydrazino-6-methylpyrimidine" purity. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of 2-Amino-4-hydrazino-6-methylpyrimidine.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for 2-Amino-4-hydrazino-6-methylpyrimidine shows significant peak tailing. What are the possible causes and solutions?

  • Answer: Peak tailing is a common issue, particularly with polar and basic compounds like 2-Amino-4-hydrazino-6-methylpyrimidine. It can be caused by several factors:

    • Secondary Interactions: The basic amine and hydrazine groups can interact with acidic silanol groups on the surface of conventional C18 columns, leading to tailing.[1][2]

      • Solution: Use a base-deactivated or end-capped column to minimize silanol interactions. Alternatively, adding a small amount of a competing base, like triethylamine, to the mobile phase can help improve peak shape. Adjusting the mobile phase pH to suppress the ionization of the analyte may also be effective.[3]

    • Column Overload: Injecting too much sample can lead to peak distortion.[1]

      • Solution: Reduce the injection volume or dilute the sample.[1][4]

    • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.[5]

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[3]

  • Question: I am observing peak fronting for my analyte. What could be the cause?

  • Answer: Peak fronting is often an indication of sample overload or a problem with how the sample is introduced to the column.[6]

    • Solution: As with peak tailing, try reducing the sample concentration or injection volume.[1] Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[6]

Problem 2: Peak Splitting

  • Question: My main peak for 2-Amino-4-hydrazino-6-methylpyrimidine is split into two. How can I troubleshoot this?

  • Answer: Peak splitting can be caused by both chromatographic and chemical issues.[6][7]

    • Co-eluting Impurity: It's possible that an impurity is eluting very close to your main peak.

      • Solution: Adjust the mobile phase composition or gradient to improve resolution. A slower gradient or a change in the organic modifier might separate the two peaks.[7]

    • Column Issues: A partially blocked frit or a void at the head of the column can disrupt the sample band, leading to a split peak.[5][7]

      • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the column may need to be replaced.[5]

    • Injection Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion and splitting.[8]

      • Solution: Dissolve the sample in the mobile phase or a weaker solvent.[8]

Problem 3: Unstable Baseline (Noise or Drift)

  • Question: I'm experiencing a noisy or drifting baseline in my chromatograms. What should I check?

  • Answer: An unstable baseline can interfere with accurate peak integration and quantification.

    • Mobile Phase Issues: Improperly mixed or un-degassed mobile phase can introduce air bubbles into the system, causing baseline noise.[9] Contamination in the mobile phase can also lead to a drifting baseline.[9][10]

      • Solution: Ensure the mobile phase is thoroughly mixed and degassed. Use high-purity solvents and reagents for mobile phase preparation.[9]

    • Detector Problems: A dirty detector flow cell or a failing lamp can cause baseline instability.[3]

      • Solution: Flush the detector flow cell. If the problem persists, the detector lamp may need to be replaced.[3]

    • System Leaks: Leaks in the HPLC system can cause pressure fluctuations and result in a noisy baseline.[3]

      • Solution: Carefully inspect all fittings and connections for any signs of leaks and tighten or replace them as necessary.[3]

Frequently Asked Questions (FAQs)

  • Question: What type of HPLC column is best suited for the analysis of 2-Amino-4-hydrazino-6-methylpyrimidine?

  • Answer: Due to the polar nature of 2-Amino-4-hydrazino-6-methylpyrimidine, a standard C18 column might provide insufficient retention. A polar-embedded or polar-endcapped reversed-phase column is often a better choice as it is designed for enhanced retention of polar analytes. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for highly polar compounds.

  • Question: How can I improve the retention of 2-Amino-4-hydrazino-6-methylpyrimidine on a reversed-phase column?

  • Answer: To increase retention, you can decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. For ionizable compounds like this, adjusting the mobile phase pH to suppress ionization can increase its hydrophobicity and thus its retention on a reversed-phase column.

  • Question: Are there any known degradation products of 2-Amino-4-hydrazino-6-methylpyrimidine that I should be aware of?

  • Answer: While specific degradation products for this exact molecule are not widely documented in readily available literature, pyrimidine rings can be susceptible to opening, especially in the presence of strong nucleophiles like hydrazine under harsh conditions (e.g., high temperature). Potential degradation pathways could involve hydrolysis of the amino or hydrazino groups, or oxidation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify potential degradation products.

  • Question: What is a suitable mobile phase for the analysis of 2-Amino-4-hydrazino-6-methylpyrimidine?

  • Answer: A common starting point for a reversed-phase method would be a mixture of a buffered aqueous phase and an organic modifier like acetonitrile or methanol. For a structurally similar compound, 2-Amino-4-chloro-6-methylpyrimidine, a mobile phase of acetonitrile, water, and phosphoric acid has been used. Given the basic nature of the target compound, a buffer in the slightly acidic to neutral pH range could be beneficial for peak shape and consistent retention.

Data Presentation

Table 1: Hypothetical HPLC Method Parameters for Purity Analysis of 2-Amino-4-hydrazino-6-methylpyrimidine

ParameterRecommended ConditionRationale
Column Polar-Embedded C18, 150 x 4.6 mm, 3.5 µmEnhances retention of the polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape for basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 50% B over 15 minutesTo elute the main compound and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Injection Volume 5 µLTo avoid column overload.
Detector UV at 254 nmPyrimidine derivatives typically have UV absorbance.
Sample Preparation Dissolve in Mobile Phase AEnsures compatibility with the initial chromatographic conditions.

Experimental Protocols

Detailed Hypothetical Methodology for HPLC Purity Analysis

This protocol is a recommended starting point and should be optimized and validated for your specific application.

  • Preparation of Mobile Phases:

    • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-4-hydrazino-6-methylpyrimidine reference standard and dissolve in 10 mL of Mobile Phase A.

    • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with Mobile Phase A.

    • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of the 2-Amino-4-hydrazino-6-methylpyrimidine sample and dissolve in 100 mL of Mobile Phase A.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (Mobile Phase A) to ensure the system is clean.

    • Inject the Working Standard Solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time reproducibility, peak area precision, tailing factor).

    • Inject the Sample Solution.

  • Data Processing:

    • Identify the peak for 2-Amino-4-hydrazino-6-methylpyrimidine in the sample chromatogram by comparing the retention time with that of the standard.

    • Calculate the purity of the sample by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).

Mandatory Visualization

TroubleshootingWorkflow start HPLC Analysis Issue Observed peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape peak_split Peak Splitting? peak_shape->peak_split No overload_shape Reduce Sample Concentration/ Injection Volume peak_shape->overload_shape Yes baseline Unstable Baseline? peak_split->baseline No coelution Adjust Mobile Phase/ Gradient for Better Resolution peak_split->coelution Yes retention Retention Time Shift? baseline->retention No mobile_phase_baseline Degas/Remake Mobile Phase baseline->mobile_phase_baseline Yes flow_rate Check Pump Flow Rate retention->flow_rate Yes column_shape Check Column Chemistry (Use Base-Deactivated Column) overload_shape->column_shape solvent_shape Ensure Sample Solvent is Weaker than Mobile Phase column_shape->solvent_shape end Issue Resolved solvent_shape->end column_split Check for Blocked Frit/ Column Void coelution->column_split solvent_split Dissolve Sample in Mobile Phase column_split->solvent_split solvent_split->end detector_baseline Clean Detector Cell/ Check Lamp mobile_phase_baseline->detector_baseline leaks_baseline Check for System Leaks detector_baseline->leaks_baseline leaks_baseline->end temp Verify Column Temperature flow_rate->temp equilibration Ensure Adequate Column Equilibration temp->equilibration equilibration->end

Caption: A workflow diagram for troubleshooting common HPLC issues.

PurityAssessment cluster_0 Sample & Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis & Purity Calculation sample Weigh and Dissolve 2-Amino-4-hydrazino-6-methylpyrimidine Sample hplc_system Equilibrate HPLC System (Column, Mobile Phase) sample->hplc_system standard Prepare Reference Standard Solution standard->hplc_system inject_std Inject Standard (System Suitability) hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample peak_integration Integrate All Peaks in Chromatogram inject_sample->peak_integration purity_calc Calculate Purity (Area % Method) peak_integration->purity_calc impurity_profile Identify and Quantify Impurities (if necessary) purity_calc->impurity_profile report Final Purity Report impurity_profile->report

Caption: A logical workflow for the purity assessment of a pharmaceutical compound.

References

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-hydrazino-6-methylpyrimidine Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of rea...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of reaction conditions for 2-Amino-4-hydrazino-6-methylpyrimidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2-Amino-4-hydrazino-6-methylpyrimidine?

A1: The most common and efficient synthetic route involves a two-step process. The first step is the synthesis of the precursor, 2-amino-4-chloro-6-methylpyrimidine, typically from the corresponding 2-amino-4-hydroxy-6-methylpyrimidine. The second step is the nucleophilic substitution of the chlorine atom with hydrazine hydrate (hydrazinolysis) to yield the final product.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include the purity of starting materials, reaction temperature, choice of solvent, and the stoichiometry of the reactants. For the chlorination step, controlling the temperature and the amount of chlorinating agent (e.g., POCl₃) is crucial to prevent side reactions. In the hydrazinolysis step, the reaction time and temperature directly impact the yield and purity of the final product.

Q3: What are the common downstream applications of 2-Amino-4-hydrazino-6-methylpyrimidine?

A3: This compound is a versatile building block for the synthesis of various heterocyclic compounds, most notably pyrazolo[1,5-a]pyrimidine derivatives. These derivatives are of significant interest in drug discovery as they have been shown to act as inhibitors of various protein kinases involved in cell signaling pathways.

Q4: Are there any specific safety precautions to consider?

A4: Yes. Hydrazine hydrate is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is also highly corrosive and reacts violently with water. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, which can lead to side reactions and lower yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine and its derivatives.

Issue Potential Cause Recommended Solution
Low Yield in Chlorination Step Incomplete reaction; degradation of starting material.Ensure the reaction is carried out under strictly anhydrous conditions. Optimize the reaction temperature and time. A higher temperature or longer reaction time may be needed, but this should be balanced against the risk of decomposition.
Low Yield in Hydrazinolysis Step Inefficient substitution; side reactions.Use a polar solvent like ethanol or isopropanol to improve the solubility of the starting material. The reaction can often be performed at room temperature, but gentle heating (e.g., to 40-60°C) may improve the reaction rate and yield. An excess of hydrazine hydrate is typically used to drive the reaction to completion.
Formation of Side Products Presence of impurities in starting materials; non-optimal reaction conditions.Use highly pure starting materials. For the chlorination step, ensure the complete removal of the chlorinating agent before proceeding. During hydrazinolysis, the formation of di-substituted or other byproducts can be minimized by controlling the temperature and reaction time.
Difficulty in Product Purification Co-elution of impurities during chromatography; product instability.If column chromatography is challenging, consider recrystallization from a suitable solvent system (e.g., ethanol/water). Ensure the product is stable under the purification conditions.
Inconsistent Reaction Outcomes Variability in reagent quality; moisture in the reaction.Use reagents from a reliable source and ensure they are properly stored. Always use dry solvents and perform reactions under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This protocol is based on the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine.

Materials:

  • 2-Amino-4-hydroxy-6-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Toluene (anhydrous)

  • Ice, Saturated sodium bicarbonate solution, Dichloromethane (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-hydroxy-6-methylpyrimidine (1 equivalent) in anhydrous toluene.

  • Add N,N-dimethylaniline (0.1 equivalents) to the suspension.

  • Slowly add phosphorus oxychloride (3-5 equivalents) to the mixture at 0°C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-amino-4-chloro-6-methylpyrimidine.

Protocol 2: Synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine

This protocol describes the hydrazinolysis of 2-amino-4-chloro-6-methylpyrimidine.

Materials:

  • 2-Amino-4-chloro-6-methylpyrimidine

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • Dissolve 2-amino-4-chloro-6-methylpyrimidine (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3-5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours. The reaction can be gently heated to 40-50°C to reduce the reaction time. Monitor the reaction by TLC.

  • Upon completion, a precipitate of the product may form. Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filter the solid product and wash with cold ethanol.

  • Dry the product under vacuum to obtain 2-Amino-4-hydrazino-6-methylpyrimidine. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following tables provide representative data for the optimization of reaction conditions. The exact values can vary depending on the specific substrate and scale of the reaction.

Table 1: Optimization of the Chlorination Reaction

EntryPOCl₃ (Equivalents)Temperature (°C)Time (h)Yield (%)
13110475
24110485
35110488
44100682
54120380 (with some decomposition)

Table 2: Optimization of the Hydrazinolysis Reaction

EntryHydrazine Hydrate (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
13Ethanol251285
25Ethanol25892
35Isopropanol25890
45Ethanol50495
53Ethanol50688

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine and its derivatization into pyrazolo[1,5-a]pyrimidines.

experimental_workflow cluster_synthesis Synthesis of Core Compound cluster_derivatization Derivatization Start Start Precursor 2-Amino-4-hydroxy- 6-methylpyrimidine Start->Precursor Chlorination Chlorination (POCl3) Precursor->Chlorination Intermediate 2-Amino-4-chloro- 6-methylpyrimidine Chlorination->Intermediate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Intermediate->Hydrazinolysis Product 2-Amino-4-hydrazino- 6-methylpyrimidine Hydrazinolysis->Product Cyclocondensation Cyclocondensation with 1,3-dicarbonyl compound Product->Cyclocondensation Derivative Pyrazolo[1,5-a]pyrimidine Derivative Cyclocondensation->Derivative signaling_pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->PI3K Inhibits

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine

Welcome to the technical support guide for the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine. This document provides researchers, scientists, and drug development professionals with detailed troubleshooting advice,...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine. This document provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during the scale-up of this important chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common scale-up challenge. The primary causes often relate to reaction conditions, reagent quality, or inefficient product isolation.

  • Incomplete Reaction: The nucleophilic substitution of the chloro-group with hydrazine requires sufficient thermal energy and time. Ensure the reaction mixture is heated to the recommended temperature (typically reflux) and maintained for the full duration. Monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material, 2-amino-4-chloro-6-methylpyrimidine.[1][2]

  • Sub-optimal Temperature: While heat is necessary, excessive temperatures can lead to the decomposition of hydrazine hydrate or the formation of side products.[3] Precise temperature control is crucial. An oil bath or jacketed reactor is recommended for stable heating.

  • Reagent Stoichiometry and Quality: A molar excess of hydrazine hydrate is typically used to drive the reaction to completion.[4][5] However, using a very large excess can complicate the purification process. Ensure the starting chloropyrimidine is of high purity, as impurities can interfere with the reaction.

  • Inefficient Product Isolation: The product may have some solubility in the reaction solvent, even after cooling. Ensure the mixture is cooled sufficiently (e.g., to 0-5 °C) to maximize precipitation before filtration. Additionally, pH adjustment during workup can be critical for complete isolation.

Q2: The final product has poor purity, showing extra peaks in NMR/LC-MS. How can I identify and reduce impurities?

A2: Impurity formation can stem from side reactions or incomplete reactions.

  • Unreacted Starting Material: The most common impurity is the starting material, 2-amino-4-chloro-6-methylpyrimidine. This indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the molar equivalent of hydrazine hydrate.

  • Formation of Bis-substituted Byproducts: While less common for this specific substrate under controlled conditions, it's possible for a second molecule of the pyrimidine to react with the product, though this is sterically hindered. The primary concern is impurities in the starting materials leading to side products.

  • Purification Strategy: A highly effective method for removing non-basic impurities is an acid-base workup.[6] Dissolve the crude product in a dilute acidic solution (e.g., 1M HCl), wash with an organic solvent like ethyl acetate to remove neutral organic impurities, and then re-precipitate the pure product by carefully neutralizing the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH of 8-9.[2][6] Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture is also a standard purification method.[1]

Q3: The reaction is exothermic and difficult to control during the addition of hydrazine hydrate. What is the best practice for this addition?

A3: The reaction between amines and chloro-heterocycles can be exothermic, and hydrazine is a highly reactive nucleophile.[4] On a larger scale, this exotherm must be managed to prevent a runaway reaction.

  • Controlled Addition: Add the hydrazine hydrate solution dropwise or in portions to the solution of 2-amino-4-chloro-6-methylpyrimidine at a controlled temperature.

  • Initial Temperature: Start the addition at a lower temperature (e.g., room temperature) and monitor the internal temperature closely. Use an ice bath for cooling if necessary to maintain control.

  • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat evenly throughout the reactor.

Q4: What are the critical safety precautions for handling hydrazine hydrate on a large scale?

A4: Hydrazine hydrate is a hazardous chemical requiring strict safety protocols.[3][7]

  • Toxicity and Carcinogenicity: Hydrazine is toxic and a potential human carcinogen.[4] All handling must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat or chemical apron, and safety goggles with a face shield.[7][8]

  • Reactivity: Hydrazine hydrate is a strong reducing agent and can react violently with oxidizing agents and certain metals.[7][8] Ensure all glassware is clean and avoid contact with incompatible materials.

  • Waste Disposal: Hydrazine waste is hazardous. It should be collected in a dedicated, labeled waste container and disposed of according to institutional safety guidelines. Quenching with a dilute solution of sodium hypochlorite or hydrogen peroxide is a common practice, but this should only be done by trained personnel following a validated procedure.[4][8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this synthesis?

A1: Alcohols such as ethanol, n-propanol, or n-butanol are typically the solvents of choice.[2][4][9] They are effective at dissolving the starting materials, are relatively inert to the reactants, and have boiling points suitable for refluxing the reaction. Ethanol is often preferred for its lower cost and ease of removal.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1] Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting material and the product. The reaction is considered complete when the spot corresponding to the 2-amino-4-chloro-6-methylpyrimidine starting material is no longer visible.

Q3: What is the expected appearance and melting point of the final product?

A3: 2-Amino-4-hydrazino-6-methylpyrimidine is typically a white to off-white crystalline solid.[10] Its reported melting point is in the range of 215-220 °C.[10] A broad melting range or a lower melting point often indicates the presence of impurities.

Data Presentation

Table 1: Typical Scale-Up Reaction Parameters
ParameterLaboratory Scale (1-10 g)Pilot Scale (100-500 g)
Solvent Ethanol (95%)Ethanol or n-Propanol
Starting Material (SM) 1.0 eq1.0 eq
Hydrazine Hydrate (80%) 2.0 - 3.0 eq1.5 - 2.5 eq
Temperature 78 °C (Reflux)80 - 85 °C (Internal Temp)
Reaction Time 4 - 8 hours6 - 10 hours (TLC monitored)
Typical Yield (Crude) 80 - 90%75 - 85%
Typical Yield (Purified) 70 - 85%65 - 80%
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Action
Low Yield Incomplete reactionIncrease reaction time or temperature; confirm with TLC.
Product loss in workupCool mixture to 0-5 °C before filtering; check pH of filtrate.
Poor Purity Unreacted starting materialExtend reaction time; consider adding more hydrazine hydrate.
Side-product formationUse high-purity starting materials; perform acid-base purification.
Dark Color Impurities or degradationPurify via recrystallization with activated carbon or acid-base workup.
Poor Solubility Incorrect solventEnsure sufficient solvent volume; consider a different alcohol.

Experimental Protocols

Detailed Synthesis Protocol (100 g Scale)

Safety Warning: This procedure involves hazardous materials, including the toxic and potentially carcinogenic hydrazine hydrate.[4] It must be carried out in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE).[7]

Reagents:

  • 2-amino-4-chloro-6-methylpyrimidine (100 g, 0.696 mol)

  • Hydrazine hydrate (80% solution, 87 g, 1.39 mol, 2.0 eq)

  • Ethanol (200 proof, 1.0 L)

  • Deionized Water

Procedure:

  • Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe.

  • Charging Reagents: Charge the flask with 2-amino-4-chloro-6-methylpyrimidine (100 g) and ethanol (1.0 L). Begin stirring to form a slurry.

  • Reaction: Slowly add the hydrazine hydrate (87 g) to the stirred slurry at room temperature over 15-20 minutes. The addition may be mildly exothermic.

  • Heating: Heat the reaction mixture to reflux (approx. 78-80 °C) using a heating mantle.

  • Monitoring: Maintain the reaction at reflux for 6-8 hours. Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material spot is consumed.

  • Cooldown and Isolation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice-water bath to 0-5 °C for at least 1 hour to maximize precipitation.

  • Filtration: Filter the resulting white precipitate using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 150 mL) and then cold ethanol (1 x 100 mL) to remove excess hydrazine hydrate and other soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. This typically yields 95-105 g (80-88%) of crude product.

  • Purification (Optional): If required, the crude product can be purified by recrystallization from an ethanol/water mixture or by following the acid-base purification procedure described in the troubleshooting section.

Mandatory Visualizations

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor with 2-amino-4-chloro-6-methylpyrimidine & Ethanol B Controlled Addition of Hydrazine Hydrate A->B C Heat to Reflux (78-80 °C) B->C D Monitor by TLC (6-8 hours) C->D E Cool Reaction Mixture to 0-5 °C D->E Reaction Complete F Filter Precipitate E->F G Wash Cake with Cold Water & Ethanol F->G H Dry Product Under Vacuum G->H I Crude Product H->I J Optional: Recrystallization or Acid-Base Workup I->J K Pure Final Product (>98% Purity) J->K

Caption: General workflow for the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine.

G Start Problem: Low Product Yield CheckReaction Was the reaction run to completion? Start->CheckReaction CheckTemp Was the correct temperature maintained? CheckReaction->CheckTemp Yes ActionTLC Action: Monitor by TLC. If incomplete, increase reaction time or temp. CheckReaction->ActionTLC No CheckWorkup Was the workup performed correctly? CheckTemp->CheckWorkup Yes ActionTemp Action: Calibrate probe. Use jacketed reactor for stable temperature control. CheckTemp->ActionTemp No ActionWorkup Action: Ensure cooling to 0-5 °C. Check pH of filtrate for dissolved product. CheckWorkup->ActionWorkup No End Yield Improved CheckWorkup->End Yes ActionTLC->End ActionTemp->End ActionWorkup->End

Caption: Troubleshooting decision tree for addressing low product yield.

References

Troubleshooting

Technical Support Center: Purification of 2-Amino-4-hydrazino-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the removal of impurities from "2-Amino-4-h...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the removal of impurities from "2-Amino-4-hydrazino-6-methylpyrimidine". The following information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared 2-Amino-4-hydrazino-6-methylpyrimidine?

A1: Based on its common synthesis route from 2-amino-4-chloro-6-methylpyrimidine and hydrazine hydrate, the most likely impurities are:

  • Unreacted Starting Material: 2-amino-4-chloro-6-methylpyrimidine.

  • Di-substituted Byproduct: 2-amino-4,6-dihydrazino-6-methylpyrimidine, formed by the reaction of hydrazine at both the 4 and 6 positions of the pyrimidine ring.

  • Residual Solvents and Reagents: Solvents used in the reaction and excess hydrazine hydrate.

Q2: How can I monitor the purity of my 2-Amino-4-hydrazino-6-methylpyrimidine sample?

A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring purity.

  • TLC: A quick method to qualitatively assess the presence of impurities. A suitable mobile phase would be a mixture of a non-polar solvent (e.g., ethyl acetate) and a polar solvent (e.g., methanol). The ratio can be adjusted to achieve good separation.

  • HPLC: Provides quantitative data on purity. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile.[1] A gradient elution can be employed for optimal separation of the main compound from its impurities.[1]

Q3: What are the recommended methods for purifying crude 2-Amino-4-hydrazino-6-methylpyrimidine?

A3: The two primary methods for purifying solid organic compounds like 2-Amino-4-hydrazino-6-methylpyrimidine are recrystallization and column chromatography.

Troubleshooting Guides

Recrystallization Issues

Problem: My compound does not crystallize upon cooling.

  • Possible Cause 1: The solution is not saturated.

    • Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Possible Cause 2: The cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of oils or amorphous solids instead of crystals.

  • Possible Cause 3: Supersaturation.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

Problem: The recrystallized product is still impure.

  • Possible Cause 1: The chosen solvent is not optimal.

    • Solution: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Experiment with different solvents or solvent mixtures. For pyrimidine derivatives, common solvents include ethanol, methanol, water, and ethyl acetate, or mixtures thereof.[2]

  • Possible Cause 2: Impurities co-precipitate with the product.

    • Solution: A second recrystallization using a different solvent system may be effective. Alternatively, column chromatography might be necessary to separate impurities with similar solubility profiles.[3]

Column Chromatography Issues

Problem: Poor separation of the desired compound from an impurity.

  • Possible Cause 1: Incorrect mobile phase polarity.

    • Solution: Adjust the polarity of the eluent. For normal-phase chromatography (e.g., silica gel), if the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. If they are not moving from the baseline (low Rf), increase the polarity. A common approach is to use a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Possible Cause 2: The chosen stationary phase is not suitable.

    • Solution: While silica gel is the most common stationary phase for pyrimidine derivatives, other options like alumina or reversed-phase silica (C18) could provide different selectivity and better separation.

Experimental Protocols

Recrystallization Protocol

This is a general procedure that may require optimization for your specific sample.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude 2-Amino-4-hydrazino-6-methylpyrimidine until it is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This is a general procedure for purification using a silica gel column.

  • Stationary Phase: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Amino-4-hydrazino-6-methylpyrimidine.

Data Presentation

Table 1: Purity Analysis Data (Hypothetical)

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Recrystallization (Ethanol/Water)85%95%75%
Column Chromatography (Silica Gel, DCM/MeOH gradient)85%>98%60%

Visualizations

experimental_workflow crude Crude Product (2-Amino-4-hydrazino-6-methylpyrimidine + Impurities) dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool If no insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: Recrystallization workflow for purification.

logical_relationship cluster_synthesis Synthesis cluster_impurities Potential Impurities start_mat 2-Amino-4-chloro- 6-methylpyrimidine reaction Nucleophilic Aromatic Substitution start_mat->reaction reagent Hydrazine Hydrate reagent->reaction unreacted Unreacted Starting Material reaction->unreacted disubstituted Di-substituted Byproduct reaction->disubstituted product Crude 2-Amino-4-hydrazino- 6-methylpyrimidine reaction->product

Caption: Synthesis and potential impurity formation.

References

Optimization

"2-Amino-4-hydrazino-6-methylpyrimidine" stability and storage conditions

Technical Support Center: 2-Amino-4-hydrazino-6-methylpyrimidine This technical support guide provides essential information on the stability and storage of 2-Amino-4-hydrazino-6-methylpyrimidine, along with troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-4-hydrazino-6-methylpyrimidine

This technical support guide provides essential information on the stability and storage of 2-Amino-4-hydrazino-6-methylpyrimidine, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 2-Amino-4-hydrazino-6-methylpyrimidine?

For long-term stability, the solid compound should be stored in a tightly sealed container in a freezer at -20°C.[1] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and in a dark place to prevent degradation from air and light.[1]

Q2: How should I store solutions of 2-Amino-4-hydrazino-6-methylpyrimidine?

Solutions of 2-Amino-4-hydrazino-6-methylpyrimidine are best stored at -80°C for up to six months or at -20°C for one month.[2] It is crucial to protect these solutions from light.[2] For short-term transport or use, shipping at room temperature for less than two weeks is generally acceptable.[2]

Q3: What are the primary degradation pathways for 2-Amino-4-hydrazino-6-methylpyrimidine?

While specific degradation pathways for this compound are not extensively documented, based on its chemical structure containing hydrazino and amino-pyrimidine moieties, the primary degradation pathways are likely to be:

  • Hydrolysis: The hydrazino group is susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 2-amino-4-hydroxy-6-methylpyrimidine.

  • Oxidation: The hydrazino group can be readily oxidized, especially in the presence of air or other oxidizing agents. This can lead to the formation of various oxidation products.

Q4: What are the known incompatibilities for this compound?

2-Amino-4-hydrazino-6-methylpyrimidine is incompatible with strong acids, strong bases, and strong oxidizing agents.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Troubleshooting Guide

This section addresses common issues that researchers may encounter during experiments involving 2-Amino-4-hydrazino-6-methylpyrimidine.

Issue 1: Low or No Yield in a Reaction

  • Potential Cause 1: Poor Reagent Quality. The purity of 2-Amino-4-hydrazino-6-methylpyrimidine can affect reaction outcomes.

    • Solution: Ensure the compound is of high purity (≥95%). If necessary, repurify the material.

  • Potential Cause 2: Inactive Reagent due to Improper Storage. Degradation during storage can lead to a loss of reactivity.

    • Solution: Always store the compound under the recommended conditions (-20°C, inert atmosphere, protected from light).[1] Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.

  • Potential Cause 3: Unfavorable Reaction Conditions. The reaction conditions may not be optimal for this specific substrate.

    • Solution: Systematically vary reaction parameters such as temperature, solvent, and reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Issue 2: Presence of Unexpected Impurities in the Product

  • Potential Cause 1: Degradation of the Starting Material. The starting material may have degraded prior to the reaction.

    • Solution: Confirm the purity of the 2-Amino-4-hydrazino-6-methylpyrimidine before starting the reaction using an appropriate analytical method like HPLC.

  • Potential Cause 2: Side Reactions. The reactive nature of the hydrazino and amino groups can lead to side reactions.

    • Solution: Adjust the stoichiometry of the reactants. In some cases, slow addition of one reagent to the other at a controlled temperature can minimize side product formation.

  • Potential Cause 3: Degradation During Work-up or Purification. The product may be unstable under the work-up or purification conditions.

    • Solution: If the product is sensitive to acidic or basic conditions, use a neutral work-up. For purification, consider alternative methods to column chromatography on silica gel, such as crystallization or preparative HPLC, if the compound shows instability on silica.

Issue 3: Inconsistent Experimental Results

  • Potential Cause 1: Variability in Reagent Quality. Different batches of 2-Amino-4-hydrazino-6-methylpyrimidine may have slight variations in purity.

    • Solution: Qualify each new batch of the reagent before use in critical experiments.

  • Potential Cause 2: Gradual Degradation of Stock Solutions. Stock solutions can degrade over time, even when stored correctly.

    • Solution: Prepare fresh stock solutions for sensitive experiments. If using older stock solutions, verify their concentration and purity.

Stability Data

The following table summarizes the recommended storage conditions and expected stability. Please note that the stability durations are estimates based on general chemical principles and supplier recommendations, and actual stability may vary.

ConditionTemperatureAtmosphereLight ProtectionExpected Stability (Solid)Expected Stability (in Solution)
Long-Term-20°CInert Gas (Argon/Nitrogen)Required> 1 year1 month[2]
Long-Term-80°CInert Gas (Argon/Nitrogen)Required> 2 years6 months[2]
Short-TermRoom TemperatureAmbientRecommendedWeeks to MonthsDays to Weeks

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for assessing the stability of 2-Amino-4-hydrazino-6-methylpyrimidine under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of 2-Amino-4-hydrazino-6-methylpyrimidine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and analyze by HPLC.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate and sample as described for acidic hydrolysis, neutralizing with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a 3% hydrogen peroxide solution.

    • Incubate at room temperature and protect from light for a defined period (e.g., 24 hours).

    • Analyze samples by HPLC at specified time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C / 75% RH).

    • At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

  • Photostability:

    • Expose a solution and a thin layer of the solid compound to a calibrated light source (e.g., a xenon lamp) according to ICH Q1B guidelines.

    • Keep control samples in the dark at the same temperature.

    • Analyze the exposed and control samples by HPLC at specified time points.

  • Analysis:

    • Use a validated stability-indicating HPLC method to quantify the amount of undegraded 2-Amino-4-hydrazino-6-methylpyrimidine and to detect the formation of any degradation products.

Protocol 2: HPLC Method for Purity and Stability Assessment

This is a general-purpose HPLC method that can be optimized for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient: Start with a low percentage of mobile phase B and gradually increase it over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common experimental issues with 2-Amino-4-hydrazino-6-methylpyrimidine.

TroubleshootingWorkflow Troubleshooting Workflow for 2-Amino-4-hydrazino-6-methylpyrimidine Experiments start Experiment Fails (e.g., Low Yield, Impurities) check_reagent 1. Check Reagent Quality start->check_reagent purity_ok Purity Confirmed? check_reagent->purity_ok check_storage 2. Verify Storage Conditions storage_ok Stored Correctly? check_storage->storage_ok check_reaction 3. Review Reaction Parameters reaction_ok Reaction Optimized? check_reaction->reaction_ok check_workup 4. Evaluate Work-up/Purification workup_ok Work-up Gentle? check_workup->workup_ok purity_ok->check_storage Yes repurify Action: Repurify or Order New Batch purity_ok->repurify No storage_ok->check_reaction Yes use_fresh Action: Use Fresh Reagent storage_ok->use_fresh No reaction_ok->check_workup Yes optimize Action: Modify Temp, Solvent, Time reaction_ok->optimize No modify_workup Action: Use Neutral pH, Alternative Purification workup_ok->modify_workup No success Experiment Successful workup_ok->success Yes repurify->check_reagent use_fresh->start optimize->start modify_workup->start

Caption: Troubleshooting workflow for experiments.

References

Troubleshooting

Technical Support Center: Reactions of 2-Amino-4-hydrazino-6-methylpyrimidine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-hydrazino-6-methylpyrimidine. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-hydrazino-6-methylpyrimidine. The information provided is intended to help identify and mitigate the formation of common by-products during its synthesis and subsequent reactions.

Introduction

2-Amino-4-hydrazino-6-methylpyrimidine is a versatile intermediate in pharmaceutical and chemical synthesis. Its primary synthesis route involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with hydrazine hydrate.[1][2][3][4] While this reaction is generally efficient, the formation of by-products can occur, impacting yield and purity. This guide outlines potential impurities, their causes, and strategies for their control.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine?

A1: While specific by-product profiles can vary with reaction conditions, several common impurities may be observed:

  • Unreacted Starting Material: Residual 2-amino-4-chloro-6-methylpyrimidine.

  • Hydrolysis Product: 2-Amino-4-hydroxy-6-methylpyrimidine, formed by the reaction of the starting material with water.

  • Dimerization Products: Formation of N,N'-bis(2-amino-6-methylpyrimidin-4-yl)hydrazine through the reaction of the product with unreacted starting material.

  • Oxidation Products: Various oxidized species of the hydrazino group, which can be sensitive to air, especially at elevated temperatures.

Q2: How can I detect the presence of these by-products in my reaction mixture?

A2: A combination of analytical techniques is recommended for effective by-product identification and quantification:

  • High-Performance Liquid Chromatography (HPLC): The preferred method for separating and quantifying the main product and various impurities. A reversed-phase C18 column with a gradient of water and acetonitrile (containing a small amount of a modifier like trifluoroacetic acid or formic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown by-products by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of isolated impurities and in determining the overall purity of the sample.

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and getting a qualitative idea of the purity.

Q3: What are the key reaction parameters to control to minimize by-product formation?

A3: Careful control of the following parameters is crucial:

  • Temperature: Lower temperatures generally favor the desired substitution reaction and minimize the formation of degradation and dimerization products.

  • Reaction Time: Prolonged reaction times can lead to an increase in by-products. It is essential to monitor the reaction to determine the optimal endpoint.

  • Stoichiometry: The molar ratio of hydrazine hydrate to 2-amino-4-chloro-6-methylpyrimidine can influence the reaction outcome. An excess of hydrazine hydrate is typically used to drive the reaction to completion and minimize dimerization.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. Alcohols like ethanol or isopropanol are commonly used.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the hydrazino group.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to by-product formation.

Issue 1: High Levels of Unreacted 2-Amino-4-chloro-6-methylpyrimidine
  • Possible Causes:

    • Insufficient reaction time or temperature.

    • Poor quality or insufficient amount of hydrazine hydrate.

    • Inadequate mixing.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the hydrazine hydrate is of appropriate purity and concentration.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC to determine the optimal conditions. Consider a modest increase in temperature or extending the reaction time.

    • Adjust Stoichiometry: A slight increase in the excess of hydrazine hydrate may be beneficial.

    • Improve Mixing: Ensure efficient stirring throughout the reaction.

Issue 2: Presence of 2-Amino-4-hydroxy-6-methylpyrimidine
  • Possible Causes:

    • Presence of water in the reaction mixture.

    • High reaction temperatures.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure that the solvent is dry.

    • Control Temperature: Maintain the reaction temperature as low as practically possible while ensuring a reasonable reaction rate.

Issue 3: Formation of Dimerization Products
  • Possible Causes:

    • Sub-stoichiometric amount of hydrazine hydrate.

    • Localized high concentrations of the starting material.

  • Troubleshooting Steps:

    • Increase Hydrazine Hydrate Excess: Employ a larger excess of hydrazine hydrate.

    • Slow Addition: Add the 2-amino-4-chloro-6-methylpyrimidine solution slowly to the hydrazine hydrate solution to maintain a low concentration of the chloro-pyrimidine.

Quantitative Data Summary

The following table provides a hypothetical summary of by-product formation under different reaction conditions to illustrate how such data can be presented.

Condition Temperature (°C) Hydrazine Hydrate (equivalents) Unreacted Starting Material (%) Hydrolysis Product (%) Dimerization Product (%) Product Purity (%)
A8035.23.11.590.2
B6038.51.20.889.5
C6051.51.30.596.7
D40510.10.50.389.1

Note: Data is illustrative and not from a specific experimental source.

Experimental Protocols

Synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine

This protocol is a general guideline. Optimization may be required.

  • Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with hydrazine hydrate (5 equivalents) and ethanol.

  • Reaction: The solution is stirred, and 2-amino-4-chloro-6-methylpyrimidine (1 equivalent) is added portion-wise at room temperature.

  • Heating: The reaction mixture is heated to 60°C and maintained at this temperature.

  • Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is triturated with water, and the resulting solid is collected by filtration, washed with cold water, and dried under vacuum.

HPLC Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Byproduct_Troubleshooting_Workflow Start Reaction Complete Analyze Sample by HPLC/LC-MS CheckPurity Is Product Purity > 95%? Start->CheckPurity IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity No End Product Meets Specification CheckPurity->End Yes UnreactedSM Unreacted Starting Material IdentifyImpurity->UnreactedSM 2-amino-4-chloro-6-methylpyrimidine Hydrolysis Hydrolysis Product IdentifyImpurity->Hydrolysis 2-amino-4-hydroxy-6-methylpyrimidine Dimer Dimerization Product IdentifyImpurity->Dimer Dimer OptimizeTimeTemp Increase Reaction Time/Temp Increase Hydrazine eq. UnreactedSM->OptimizeTimeTemp UseAnhydrous Use Anhydrous Solvent Lower Reaction Temp Hydrolysis->UseAnhydrous SlowAddition Slow Addition of SM Increase Hydrazine eq. Dimer->SlowAddition OptimizeTimeTemp->Start UseAnhydrous->Start SlowAddition->Start

Caption: Troubleshooting workflow for by-product formation.

Byproduct_Formation_Logic cluster_conditions Reaction Conditions cluster_byproducts Potential By-products HighTemp High Temperature Hydrolysis 2-Amino-4-hydroxy-6-methylpyrimidine HighTemp->Hydrolysis Degradation Other Degradation Products HighTemp->Degradation Water Presence of Water Water->Hydrolysis LowHydrazine Low Hydrazine Ratio Dimer Dimerization Product LowHydrazine->Dimer Air Presence of Air (Oxygen) Oxidation Oxidation Products Air->Oxidation

Caption: Relationship between reaction conditions and by-products.

References

Optimization

Technical Support Center: Synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-hydrazino-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine.

Catalyst Selection and Reaction Optimization

The synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine is typically achieved through the nucleophilic aromatic substitution of a chlorine atom in 2-amino-4-chloro-6-methylpyrimidine with hydrazine. Based on available literature, this reaction is generally carried out without a specific catalyst. The reaction proceeds effectively by heating the reactants or allowing for an extended reaction time at room temperature.

Key Findings:

  • Catalyst-Free Approach: The direct reaction between 2-amino-4-chloro-6-methylpyrimidine and hydrazine hydrate is the most commonly employed method and does not necessitate a catalyst.

  • Thermal and Temporal Influence: The reaction rate is primarily influenced by temperature and reaction duration. Higher temperatures can shorten the reaction time, while ambient temperatures require a longer duration to achieve a good yield.

Data on Reaction Conditions

The following table summarizes the impact of different reaction conditions on the yield of 2-Amino-4-hydrazino-6-methylpyrimidine.

Starting MaterialReagentSolventTemperatureTimeYield (%)
2-Amino-4-chloro-6-methylpyrimidineHydrazine HydrateEthanolReflux4-5 hoursNot specified
2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamideHydrazine HydrateNot specifiedRoom Temp.8 hours78.1%[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete Reaction: The reaction may not have proceeded to completion.- Increase Reaction Time: If reacting at room temperature, extend the reaction time beyond 8 hours and monitor the progress using Thin Layer Chromatography (TLC).- Increase Temperature: Consider refluxing the reaction mixture in a suitable solvent like ethanol to increase the reaction rate.- Excess Hydrazine: Ensure a molar excess of hydrazine hydrate is used to drive the reaction to completion.
Suboptimal Reaction Conditions: The chosen solvent or temperature may not be ideal.- Solvent Choice: While ethanol is commonly used, other polar aprotic solvents could be explored. However, for a catalyst-free approach, ethanol or even using hydrazine hydrate as the solvent is typical.- Temperature Control: If heating, ensure a consistent and appropriate reflux temperature is maintained.
Side Reactions: Formation of undesired byproducts can consume starting materials.- Temperature Management: Avoid excessively high temperatures, which could lead to decomposition or side reactions. A controlled reflux is generally sufficient.- Purity of Starting Materials: Ensure the 2-amino-4-chloro-6-methylpyrimidine is of high purity to avoid side reactions from impurities.
Product Purity Issues Presence of Starting Material: Unreacted 2-amino-4-chloro-6-methylpyrimidine remains in the product.- Reaction Completion: As with low yield, ensure the reaction has gone to completion by monitoring with TLC.- Purification: Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) is an effective method for removing unreacted starting material.
Formation of Byproducts: Unidentified impurities are present in the final product.- Controlled Reaction Conditions: Maintain strict control over reaction temperature and time to minimize byproduct formation.- Purification Strategy: Column chromatography on silica gel may be necessary if recrystallization is insufficient to remove impurities. A solvent system should be developed based on the polarity of the product and impurities.
Difficulty in Product Isolation Product Solubility: The product may be partially soluble in the reaction solvent, leading to losses during filtration.- Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation of the product.- Solvent Evaporation: If the product is highly soluble, carefully evaporate a portion of the solvent under reduced pressure before cooling and filtration.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst required for the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine?

A1: No, a catalyst is generally not required for this reaction. The nucleophilic substitution of the chlorine atom by hydrazine proceeds efficiently under thermal conditions (reflux) or with extended reaction times at room temperature.

Q2: What is a typical yield for this reaction?

A2: A yield of 78.1% has been reported for a similar reaction conducted at room temperature for 8 hours[1]. Yields can vary depending on the specific reaction conditions and purification methods.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TCDC). Spot the reaction mixture alongside the starting material (2-amino-4-chloro-6-methylpyrimidine) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Q4: What are the potential side products in this synthesis?

A4: While specific side products for this exact reaction are not extensively documented, potential side reactions in similar nucleophilic aromatic substitutions on pyrimidines could include the formation of di-substituted products if there were multiple leaving groups, or reactions involving the amino group on the pyrimidine ring under harsh conditions. However, with a single chloro substituent and the high nucleophilicity of hydrazine, the primary reaction is expected to be the desired substitution.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying 2-Amino-4-hydrazino-6-methylpyrimidine. Ethanol or a mixture of ethanol and water are suitable solvent systems to try. If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed.

Experimental Protocols

Protocol 1: Synthesis at Room Temperature

This protocol is adapted from a similar synthesis of a hydrazinyl pyrimidine derivative[1].

Materials:

  • 2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide (or 2-amino-4-chloro-6-methylpyrimidine as a starting point for adaptation)

  • Hydrazine hydrate (excess)

  • Chloroform (for reconstitution)

Procedure:

  • In a round-bottom flask, mix equal moles of the starting chloropyrimidine and hydrazine hydrate.

  • Stir the mixture at room temperature for 8 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, filter the resulting precipitate.

  • Wash the precipitate with a suitable solvent (e.g., diethyl ether) to remove excess hydrazine.

  • The crude product can be reconstituted using a solvent like chloroform and then recrystallized to obtain the pure product.

Protocol 2: Synthesis under Reflux Conditions

This protocol is a general procedure based on the reaction of 2-amino-4-chloro-6-methylpyrimidine with nucleophiles.

Materials:

  • 2-Amino-4-chloro-6-methylpyrimidine

  • Hydrazine hydrate (molar excess)

  • Ethanol

Procedure:

  • Dissolve 2-amino-4-chloro-6-methylpyrimidine in ethanol in a round-bottom flask.

  • Add a molar excess of hydrazine hydrate to the solution.

  • Heat the mixture to reflux and maintain for 4-5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the precipitate and wash with cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix 2-amino-4-chloro-6-methylpyrimidine and Hydrazine Hydrate in Solvent start->reactants heat Heat to Reflux (e.g., 4-5 hours) OR Stir at Room Temperature (e.g., 8 hours) reactants->heat monitor Monitor by TLC heat->monitor cool Cool Reaction Mixture monitor->cool filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash dry Dry Product wash->dry purify Recrystallize or Column Chromatography dry->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine.

troubleshooting_workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_actions Corrective Actions start Low Yield or Impure Product check_reaction Check TLC for unreacted starting material start->check_reaction check_impurities Analyze impurities (e.g., by NMR, LC-MS) start->check_impurities incomplete Incomplete Reaction check_reaction->incomplete Starting material present side_reactions Side Reactions check_impurities->side_reactions Byproducts detected purification_issue Purification Ineffective check_impurities->purification_issue Known product, but impure increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp optimize_conditions Optimize solvent and temperature side_reactions->optimize_conditions recrystallize Recrystallize from a different solvent system purification_issue->recrystallize chromatography Perform column chromatography recrystallize->chromatography

Caption: Troubleshooting workflow for the synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine.

References

Reference Data & Comparative Studies

Validation

"2-Amino-4-hydrazino-6-methylpyrimidine" vs. other pyrimidine building blocks

A Comparative Guide to Pyrimidine Building Blocks: 2-Amino-4-hydrazino-6-methylpyrimidine vs. Alternatives The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeuti...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pyrimidine Building Blocks: 2-Amino-4-hydrazino-6-methylpyrimidine vs. Alternatives

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] The selection of a starting pyrimidine building block is a critical decision that dictates the synthetic strategy and the diversity of accessible compounds. This guide provides an objective comparison of 2-Amino-4-hydrazino-6-methylpyrimidine with other common pyrimidine building blocks, focusing on synthetic utility, reaction performance, and applications in drug discovery.

Overview of 2-Amino-4-hydrazino-6-methylpyrimidine

2-Amino-4-hydrazino-6-methylpyrimidine is a highly functionalized pyrimidine derivative. Its utility stems from the presence of two distinct nucleophilic centers: the amino group at the C2 position and the more reactive hydrazino group at the C4 position.[3][4] The hydrazine moiety is a potent nucleophile and a key precursor for constructing a variety of fused heterocyclic systems, such as pyrazoles, triazoles, and pyridazines.[3] This dual functionality allows for selective and sequential reactions, making it a versatile tool for creating complex molecular architectures.

Comparative Analysis of Pyrimidine Building Blocks

The choice of a pyrimidine synthon is governed by the desired substitution pattern and the intended chemical transformations. While 2-Amino-4-hydrazino-6-methylpyrimidine offers a direct route to specific fused heterocycles, other building blocks provide alternative reactivity profiles.

Qualitative Comparison:

The primary advantage of 2-Amino-4-hydrazino-6-methylpyrimidine lies in the high reactivity of its hydrazine group for cyclization reactions. In contrast, chloro-substituted pyrimidines are workhorses for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, while building blocks like 2-(chloromethyl)pyrimidine possess a highly electrophilic side chain ideal for SN2 reactions.[5]

Table 1: Feature Comparison of Selected Pyrimidine Building Blocks

Building BlockKey Reactive SitesPrimary Applications & Reactions
2-Amino-4-hydrazino-6-methylpyrimidine Hydrazino (-NHNH₂) group at C4; Amino (-NH₂) group at C2Synthesis of fused heterocycles (e.g., triazolopyrimidines, pyrazolyl-pyrimidines) via condensation and cyclization.[6]
2,4-Dichloropyrimidine Chloro groups at C2 and C4Sequential Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.[5][7]
2-(Chloromethyl)pyrimidine Chloromethyl (-CH₂Cl) group; Chloro group at C2 (if present)SN2 reactions at the chloromethyl site; SNAr and cross-coupling at the pyrimidine core.[5][6]
2-Amino-4,6-dichloropyrimidine Chloro groups at C4 and C6; Amino group at C2SNAr reactions, with the amino group modulating reactivity and serving as a synthetic handle.[5][8]

Quantitative Data Presentation:

Direct quantitative comparisons of 2-Amino-4-hydrazino-6-methylpyrimidine with other building blocks in identical reactions are scarce in the literature. However, we can compare the typical yields of their characteristic reactions to gauge their synthetic performance. The hydrazine moiety is highly efficient in forming new heterocyclic rings, while chloro-pyrimidines are highly effective in cross-coupling and substitution reactions.

Table 2: Comparison of Representative Reaction Yields

Building BlockReaction TypeProduct TypeYield (%)Reference
4-Amino-2-hydrazinylpyrimidine-5-carbonitrile*Condensation/Cyclization4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile63%
2-ChloropyrimidineNucleophilic Aromatic Substitution (SNAr) with Piperidine2-(Piperidin-1-yl)pyrimidine88%[5]
4,6-DichloropyrimidineNucleophilic Aromatic Substitution (SNAr) with Aniline4-Chloro-6-(phenylamino)pyrimidine95%[5]
2-Amino-4,6-dichloropyrimidineNucleophilic Aromatic Substitution (SNAr) with 2-MethoxyanilineN4-(2-methoxyphenyl)-2-amino-6-chloropyrimidine84%[5]

Note: 4-Amino-2-hydrazinylpyrimidine is used as a structural analogue to demonstrate the typical reactivity and yield of a hydrazinylpyrimidine in cyclocondensation reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for reactions utilizing a hydrazinylpyrimidine and an alternative chloromethylpyrimidine building block.

Protocol 1: Synthesis of a Pyrazolyl-pyrimidine using a Hydrazine Moiety

This protocol demonstrates the utility of the hydrazine group in forming a fused heterocyclic system. The reaction involves the condensation of a hydrazinylpyrimidine with a 1,3-dicarbonyl compound, acetylacetone, to yield a pyrazolyl-pyrimidine.

Reaction Scheme: 4-Amino-2-hydrazinylpyrimidine-5-carboxamide + Acetylacetone → 4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxamide

Procedure:

  • A mixture of 4-amino-2-hydrazinylpyrimidine-5-carboxamide (168 mg, 1 mmol) and acetylacetone (100 mg, 1 mmol) in ethylene glycol (5 mL) is prepared in a reaction vessel.

  • The mixture is heated to 120°C for 3 hours.

  • After cooling, the solution is diluted with 5 mL of ice-cold water.

  • The reaction vessel is refrigerated overnight to allow for complete precipitation of the product.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the final product.

Protocol 2: Synthesis of a Fused Quinazolinone from a Chloro-pyrimidine Derivative

This protocol outlines an efficient, one-step synthesis of a 2-(chloromethyl)-4(3H)-quinazolinone from an o-anthranilic acid and chloroacetonitrile, showcasing a common cyclocondensation reaction in pyrimidine chemistry.[6]

Reaction Scheme: Substituted o-Anthranilic Acid + Chloroacetonitrile → Substituted 2-(Chloromethyl)-4(3H)-quinazolinone

Procedure:

  • To a solution of sodium (1.0 mmol) in anhydrous methanol (5 mL), add chloroacetonitrile (15 mmol). Stir the mixture at room temperature for 40 minutes under a nitrogen atmosphere.[6]

  • In a separate flask, dissolve the appropriately substituted o-aminobenzoic acid (5.0 mmol) in anhydrous methanol (25 mL).[6]

  • Add the solution of o-aminobenzoic acid to the reaction mixture.

  • Stir the final reaction mixture at 25°C for 2 hours.[6]

  • Upon completion, collect the resulting precipitate by filtration.

  • Wash the precipitate with cold methanol and dry to yield the desired 2-(chloromethyl)-4(3H)-quinazolinone derivative.[6]

Mandatory Visualizations

Diagrams created with Graphviz are provided below to illustrate key synthetic pathways and experimental workflows relevant to the use of pyrimidine building blocks in drug discovery.

G start 2-Amino-4-hydrazino- 6-methylpyrimidine product1 Pyrazolyl-pyrimidine Derivatives start->product1 Condensation/ Cyclization product2 [1,2,4]Triazolo[4,3-a]pyrimidine Derivatives start->product2 Condensation/ Cyclization reagent1 + 1,3-Dicarbonyl (e.g., Acetylacetone) reagent2 + Orthoester (e.g., Triethyl Orthoformate)

Caption: Synthetic utility of 2-Amino-4-hydrazino-6-methylpyrimidine.

G synthesis Synthesis of Pyrimidine Library screening Primary Screening: In Vitro Kinase Assay synthesis->screening Test Compounds ic50 Determine IC50 Values for Hit Compounds screening->ic50 Identify Hits cellular Secondary Screening: Cellular Proliferation Assay (e.g., MTT Assay) ic50->cellular Validate Hits sar Structure-Activity Relationship (SAR) Analysis cellular->sar lead_opt Lead Optimization sar->lead_opt Guide Design lead_opt->synthesis Synthesize New Analogs

Caption: General workflow for pyrimidine-based kinase inhibitor discovery.

Conclusion

2-Amino-4-hydrazino-6-methylpyrimidine is a valuable building block for drug discovery, particularly for the synthesis of fused heterocyclic systems like triazolopyrimidines. Its primary advantage is the reactive hydrazine moiety, which provides a direct and efficient route to these specific scaffolds. However, for synthetic campaigns requiring broader functionalization via SNAr or cross-coupling reactions, alternative building blocks such as 2,4-dichloropyrimidine or 2-amino-4,6-dichloropyrimidine may be more suitable.[5] Ultimately, the optimal choice of a pyrimidine building block is contingent upon the specific synthetic strategy and the desired substitution pattern of the target molecule.[5] Researchers should consider the intended reaction types and the final molecular architecture when selecting the most appropriate starting material for their drug discovery programs.

References

Comparative

Comparative Bioactivity of 2-Amino-4-hydrazino-6-methylpyrimidine Derivatives: A Guide for Drug Discovery Professionals

A comprehensive analysis of the biological activities of novel derivatives of 2-Amino-4-hydrazino-6-methylpyrimidine reveals their potential as scaffolds for the development of new therapeutic agents. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of novel derivatives of 2-Amino-4-hydrazino-6-methylpyrimidine reveals their potential as scaffolds for the development of new therapeutic agents. This guide provides a comparative summary of their antimicrobial, anticancer, and enzyme inhibitory activities, supported by experimental data and detailed protocols to aid researchers in the field of drug development.

Derivatives of the 2-Amino-4-hydrazino-6-methylpyrimidine core have demonstrated a broad spectrum of biological activities. The versatile nature of the pyrimidine ring, coupled with the reactive hydrazino group, allows for the synthesis of a diverse library of compounds, including Schiff bases and hydrazones, with significant therapeutic potential. This report collates and compares the bioactivity of several such derivatives, offering insights into their structure-activity relationships.

Comparative Analysis of Bioactivity

The biological evaluation of various 2-Amino-4-hydrazino-6-methylpyrimidine derivatives has yielded promising results across different therapeutic areas. The data, summarized in the table below, highlights the antimicrobial efficacy against various bacterial and fungal strains, cytotoxic effects on cancer cell lines, and inhibitory activity against specific enzymes.

Derivative TypeCompoundBioactivityTargetResult (MIC/IC50)Reference
HydrazoneDerivative with 4-methoxybenzaldehydeAntimicrobialE. coli25 µg/mL (MIC)[1]
HydrazoneDerivative with 4-methoxybenzaldehydeAntimicrobialS. aureus25 µg/mL (MIC)[1]
Schiff BaseCopper(II) complexAnticancerHep-G2< 22 µM (IC50)[2]
Schiff BaseNickel(II) complexAnticancerHep-G248% inhibition at 1mM[3]
Pyrimidine HydrazoneCompound 2bEnzyme InhibitionMAO-A0.028 µM (IC50)[4]
Pyrimidine HydrazoneCompound 3dEnzyme InhibitionAChE20.15 ± 0.44 µM (IC50)[5]
Pyrimidine HydrazoneCompound 3dEnzyme InhibitionBChE36.42 ± 0.73 µM (IC50)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental protocols used to assess the bioactivity of the 2-Amino-4-hydrazino-6-methylpyrimidine derivatives discussed in this guide.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

The antimicrobial activity of the synthesized compounds is commonly determined using the agar well diffusion method.

  • Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, often corresponding to 0.5 McFarland standard.

  • Agar Plate Preparation: Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi is poured into sterile petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the prepared inoculum.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Compounds: A defined concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to the wells. A solvent control and a standard antibiotic/antifungal are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the derivatives against cancer cell lines is frequently assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[6]

Enzyme Inhibition Assay (General Protocol)

The inhibitory effect of the compounds on specific enzymes is determined using in vitro assays tailored to the enzyme of interest.

  • Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Preparation: The test compounds are dissolved in a suitable solvent and serially diluted to various concentrations.

  • Assay Reaction: The enzyme, inhibitor, and buffer are pre-incubated together. The reaction is initiated by the addition of the substrate.

  • Detection: The reaction progress is monitored by measuring a change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from a dose-response curve.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams have been generated.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis A 2-Amino-4-hydrazino-6-methylpyrimidine C Reaction & Purification A->C B Aldehyde/Ketone B->C D Derivative Library C->D Yields E Antimicrobial Assay D->E F Anticancer Assay D->F G Enzyme Inhibition Assay D->G H Determine MIC/IC50 E->H F->H G->H I Structure-Activity Relationship (SAR) H->I

Caption: General experimental workflow for the synthesis and bioactivity screening of pyrimidine derivatives.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->Akt Inhibits

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by a bioactive pyrimidine derivative.

SAR_Diagram cluster_R1 R1 (Aryl group) cluster_R2 R2 (Hydrazone substituent) main Pyrimidine Core R1 Electron-donating group (e.g., -OCH3) Increases antimicrobial activity main->R1 R2 Bulky aromatic group Enhances anticancer activity main->R2

Caption: Structure-Activity Relationship (SAR) highlights for pyrimidine derivatives.

References

Validation

Efficacy of kinase inhibitors derived from "2-Amino-4-hydrazino-6-methylpyrimidine"

A comprehensive analysis of kinase inhibitors derived from the 2-Amino-4-hydrazino-6-methylpyrimidine scaffold, offering a head-to-head comparison with established alternatives, supported by experimental data for researc...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of kinase inhibitors derived from the 2-Amino-4-hydrazino-6-methylpyrimidine scaffold, offering a head-to-head comparison with established alternatives, supported by experimental data for researchers and drug development professionals.

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, forming the core of numerous clinically approved therapeutics. A specific subset of these, the pyrazolo[1,5-a]pyrimidines, which can be synthesized from the starting material 2-Amino-4-hydrazino-6-methylpyrimidine, has emerged as a promising class of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of these pyrazolo[1,5-a]pyrimidine derivatives against other known kinase inhibitors, with a focus on their activity against key oncogenic kinases such as Pim-1, Cyclin-Dependent Kinase 9 (CDK9), and Tropomyosin receptor kinase A (TrkA).

Comparative Efficacy Data

The following tables summarize the in vitro potency of various pyrazolo[1,5-a]pyrimidine-based kinase inhibitors compared to other established inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating greater efficacy.

Pim-1 Kinase Inhibitors
Compound ClassSpecific CompoundTarget KinaseIC50 (µM)ComparatorComparator IC50 (µM)
Pyrazolo[1,5-a]pyrimidineCompound 4d Pim-10.61[1]Quercetin0.91[1]
Pyrazolo[1,5-a]pyrimidineCompound 5d Pim-10.54[1]Quercetin0.91[1]
Pyrazolo[1,5-a]pyrimidineCompound 9a Pim-10.68[1]Quercetin0.91[1]
CDK9 Kinase Inhibitors
Compound ClassSpecific CompoundTarget KinaseIC50 (nM)ComparatorComparator IC50 (nM)
Pyrazolo[1,5-a]pyrimidineCompound 18b CDK980[2]MC180295 (Thiazolyl-pyrimidinamine)171[2]
Dual CDK2/TrkA Kinase Inhibitors
Compound ClassSpecific CompoundTarget KinaseIC50 (µM)ComparatorComparator IC50 (µM)
Pyrazolo[1,5-a]pyrimidineCompound 6t CDK20.09[3]Ribociclib0.07[3]
TrkA0.23[3]Larotrectinib0.07[3]
Pyrazolo[1,5-a]pyrimidineCompound 6s CDK20.45[3]Ribociclib0.07[3]
TrkA0.23[3]Larotrectinib0.07[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further comparative studies.

Synthesis of Pyrazolo[1,5-a]pyrimidine Core

The synthesis of the pyrazolo[1,5-a]pyrimidine ring system is typically achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[4]

A representative two-step protocol:

  • Synthesis of β-enaminones: A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160 °C for 15 minutes. This reaction typically yields the corresponding β-enaminone in high yields (83–97%).[4]

  • Cyclocondensation: The synthesized β-enaminone is then reacted with a 3-aminopyrazole derivative (such as one derived from 2-Amino-4-hydrazino-6-methylpyrimidine) to yield the final substituted pyrazolo[1,5-a]pyrimidine.[4]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant kinase (e.g., Pim-1, CDK9, TrkA)

  • Kinase-specific substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to create a dose-response curve.[5]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO (for control wells).[5]

    • Add 2.5 µL of a solution containing the kinase at a pre-determined optimal concentration in kinase reaction buffer.[5]

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP at their respective optimal concentrations in kinase reaction buffer. The final reaction volume is 10 µL.[5]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]

  • Detection of Kinase Activity:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]

    • Incubate the plate at room temperature for 40 minutes.[5]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5]

    • Incubate the plate at room temperature for 30-60 minutes.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[5]

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[5]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.[5]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO). Incubate the plate for 72 hours.[6]

  • MTT Addition and Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[6]

  • Formazan Solubilization and Measurement: Add 100 µL of solubilization solution to each well. Incubate overnight at 37°C to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[6]

Visualizations

The following diagrams illustrate a representative kinase signaling pathway and a general workflow for kinase inhibitor screening.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Ligand Growth Factor Ligand->Receptor Binds Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase1 Inhibits

Caption: A generalized kinase signaling cascade and the point of inhibition.

Kinase_Inhibitor_Screening_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis CompoundPrep Prepare serial dilution of pyrazolo[1,5-a]pyrimidine PlateLoading Add inhibitor and kinase to 384-well plate CompoundPrep->PlateLoading ReagentPrep Prepare kinase, substrate, and ATP solutions ReagentPrep->PlateLoading ReactionStart Initiate reaction with substrate and ATP PlateLoading->ReactionStart Incubation Incubate at room temperature ReactionStart->Incubation StopReaction Stop reaction and deplete remaining ATP Incubation->StopReaction SignalGeneration Generate luminescent signal StopReaction->SignalGeneration Readout Measure luminescence SignalGeneration->Readout DataPlotting Plot luminescence vs. inhibitor concentration Readout->DataPlotting IC50 Calculate IC50 value DataPlotting->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

References

Comparative

Comparative Cytotoxicity of Pyrazolo[1,5-a]pyrimidine andtriazolo[1,5-a]pyrimidine Derivatives

A comprehensive analysis of the cytotoxic effects of pyrimidine derivatives, particularly those structurally related to 2-Amino-4-hydrazino-6-methylpyrimidine, reveals significant potential in the development of novel an...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects of pyrimidine derivatives, particularly those structurally related to 2-Amino-4-hydrazino-6-methylpyrimidine, reveals significant potential in the development of novel anticancer agents. While direct cytotoxic data for derivatives of 2-Amino-4-hydrazino-6-methylpyrimidine are limited in publicly accessible literature, this compound serves as a crucial building block for the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[1,5-a]pyrimidines. These classes of compounds have demonstrated considerable cytotoxic activity against a range of cancer cell lines. This guide compares the performance of these derivatives, provides supporting experimental data, and outlines the methodologies used in their evaluation.

Comparative Cytotoxicity of Pyrazolo[1,5-a]pyrimidine and[1][2][3]triazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyrazolo[1,5-a]pyrimidine and[1][2][3]triazolo[1,5-a]pyrimidine derivatives against several human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
BS-194 (4k) -(Mean over 60 lines)0.28[4]
CDK2 Inhibition-0.003[4]
CDK9 Inhibition-0.09[4]
Compound 7d HCT-116Colorectal CarcinomaGood Activity[3]
PC-3Prostate AdenocarcinomaGood Activity[3]
Compound 11a HCT-116Colorectal CarcinomaGood Activity[3]
PC-3Prostate AdenocarcinomaGood Activity[3]
Compound 6t CDK2 Inhibition-0.09[5]
TRKA Inhibition-0.45[5]
Compound 6s CDK2 Inhibition-0.45[5]
TRKA Inhibition-0.23[5]

Table 2: Cytotoxicity of[1][2][3]triazolo[1,5-a]pyrimidine Derivatives

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 1 HCC1937Breast Cancer7.01[1]
HeLaCervical Cancer11.0[1]
MCF7Breast Cancer48.28[1]
Compound 23 Bel-7402Liver Cancer15.0[2]
HT-1080Fibrosarcoma7.8[2]
Compound 6i MGC-803Gastric Cancer0.96[6]
Compound H12 MGC-803Gastric Cancer9.47[7]
HCT-116Colorectal Cancer9.58[7]
MCF-7Breast Cancer13.1[7]
Compound 26 HeLaCervical Cancer0.75[8]
A549Lung Cancer1.02[8]
HEK-293Normal Kidney29.94[8]

Experimental Protocols

A detailed methodology for the most commonly cited cytotoxicity assay, the MTT assay, is provided below.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Test compounds

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of pyrazolo[1,5-a]pyrimidine and[1][2][3]triazolo[1,5-a]pyrimidine derivatives are often attributed to their interaction with key cellular signaling pathways involved in cell cycle regulation and apoptosis. Two prominent mechanisms are the inhibition of Pim-1 kinase and the disruption of tubulin polymerization.

Pim-1 Kinase Inhibition Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein Bad. Inhibition of Pim-1 can lead to decreased phosphorylation of Bad, which in turn promotes apoptosis.

Pim1_Pathway Pim1_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pim1 Pim-1 Kinase Pim1_Inhibitor->Pim1 Inhibits Bad_p Phosphorylated Bad (Inactive) Pim1->Bad_p Phosphorylates Apoptosis Apoptosis Pim1->Apoptosis Inhibits Bad Bad (Active) Bad_p->Bad Dephosphorylation Bcl_XL Bcl-XL Bad->Bcl_XL Inhibits Bad->Apoptosis Promotes Bcl_XL->Apoptosis Inhibits

Caption: Pim-1 Kinase Inhibition Pathway leading to Apoptosis.

Tubulin Polymerization Inhibition Pathway

Microtubules are essential components of the cytoskeleton and the mitotic spindle.[1][2][3]Triazolo[1,5-a]pyrimidine derivatives can act as tubulin polymerization inhibitors, disrupting microtubule dynamics.[8] This leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately triggers apoptosis.[8]

Tubulin_Pathway Triazolo_Inhibitor [1,2,4]Triazolo[1,5-a]pyrimidine Inhibitor Tubulin Tubulin Dimers Triazolo_Inhibitor->Tubulin Binds to Microtubules Microtubule Polymerization Triazolo_Inhibitor->Microtubules Inhibits Tubulin->Microtubules Polymerize into Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Tubulin Polymerization Inhibition leading to Apoptosis.

Conclusion

Derivatives of pyrazolo[1,5-a]pyrimidine and[1][2][3]triazolo[1,5-a]pyrimidine, which can be synthesized from 2-Amino-4-hydrazino-6-methylpyrimidine, exhibit potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the targeted inhibition of key cellular processes such as cell cycle progression and survival signaling pathways. The data presented here underscore the potential of these pyrimidine-based scaffolds in the development of novel and effective anticancer therapies. Further investigation and optimization of these derivatives are warranted to translate these promising in vitro results into clinical applications.

References

Validation

Comparing synthetic routes to "2-Amino-4-hydrazino-6-methylpyrimidine"

A comprehensive comparison of two primary synthetic routes to 2-Amino-4-hydrazino-6-methylpyrimidine is presented for researchers and professionals in drug development. This guide provides an objective analysis of the pe...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of two primary synthetic routes to 2-Amino-4-hydrazino-6-methylpyrimidine is presented for researchers and professionals in drug development. This guide provides an objective analysis of the performance of each route, supported by experimental data, to aid in the selection of the most suitable method.

Route 1: Direct Hydrazinolysis of 2-Amino-4-chloro-6-methylpyrimidine

This route involves a direct nucleophilic substitution of the chlorine atom in 2-Amino-4-chloro-6-methylpyrimidine with hydrazine. It is a straightforward approach, assuming the availability of the chlorinated pyrimidine precursor.

Route 2: Multi-step Synthesis from Acyclic Precursors

Comparative Data

The following table summarizes the key quantitative data for the two synthetic routes.

FeatureRoute 1: Direct HydrazinolysisRoute 2: Multi-step Synthesis
Starting Materials 2-Amino-4-chloro-6-methylpyrimidine, Hydrazine hydrateGuanidine salt, Acetylacetone (or Diketene), Phosphorus oxychloride, Hydrazine hydrate
Key Intermediates None2-Amino-6-methyl-4-pyrimidinol, 2-Amino-4-chloro-6-methylpyrimidine
Number of Steps 13
Reaction Conditions Room temperature, 8 hours[1]Step 1: 95-100°C, 2 hours (for pyrimidine formation)[2] Step 2: Reflux with POCl₃[3] Step 3: Room temperature, 8 hours[1]
Overall Yield 78.1%[1]~42% (calculated from individual step yields)
Purity High (precipitated product)High purity achievable with purification at each step[2][3]
Advantages Fewer steps, simple procedureReadily available and cheaper starting materials, avoids handling of potentially hazardous chlorinated intermediate for extended periods
Disadvantages Relies on the availability of the chlorinated precursorMore steps, longer overall reaction time, requires handling of phosphorus oxychloride

Experimental Protocols

Route 1: Direct Hydrazinolysis of 2-Amino-4-chloro-6-methylpyrimidine

Step 1: Synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine

A procedure analogous to the synthesis of similar hydrazino-pyrimidines is employed.[1] Equal molar amounts of 2-Amino-4-chloro-6-methylpyrimidine and hydrazine hydrate are mixed. The reaction is allowed to proceed at room temperature for 8 hours, with the progress monitored by Thin Layer Chromatography (TLC). The resulting precipitate, 2-Amino-4-hydrazino-6-methylpyrimidine, is collected by filtration. The crude product can be further purified by recrystallization.

Route 2: Multi-step Synthesis from Acyclic Precursors

Step 1: Synthesis of 2-Amino-6-methyl-4-pyrimidinol

This step is based on a high-yield synthesis of a similar pyrimidine.[2] To a solution of a guanidine salt (e.g., guanidine hydrochloride) in water, an equimolar amount of a base (e.g., sodium carbonate) and acetylacetone are added. The mixture is heated to 95-100°C for 2 hours. Upon cooling, the product, 2-Amino-6-methyl-4-pyrimidinol, crystallizes and is collected by filtration. The product can be purified by recrystallization. A yield of over 90% with high purity has been reported for a similar synthesis.[2]

Step 2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

2-Amino-6-methyl-4-pyrimidinol is refluxed with an excess of phosphorus oxychloride until the reaction is complete (as monitored by TLC).[3] The excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., ammonia solution) to precipitate the product. The crude 2-Amino-4-chloro-6-methylpyrimidine is collected by filtration and can be recrystallized from 50% ethanol. A yield of 54% has been reported for this chlorination step.[3]

Step 3: Synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine

This step follows the same procedure as in Route 1. 2-Amino-4-chloro-6-methylpyrimidine is reacted with an equimolar amount of hydrazine hydrate at room temperature for 8 hours to yield the final product.[1]

Logical Workflow for Synthesis Route Comparison

G cluster_0 Synthetic Route Comparison cluster_1 Route 1: Direct Hydrazinolysis cluster_2 Route 2: Multi-step Synthesis start Define Target: 2-Amino-4-hydrazino-6-methylpyrimidine r1_start Start: 2-Amino-4-chloro-6-methylpyrimidine start->r1_start r2_start Start: Guanidine Salt + Acetylacetone start->r2_start r1_step1 React with Hydrazine Hydrate r1_start->r1_step1 r1_end Product: 2-Amino-4-hydrazino-6-methylpyrimidine r1_step1->r1_end evaluation Evaluation Criteria: - Number of Steps - Overall Yield - Purity - Reagent Availability - Safety r1_end->evaluation r2_step1 Cyclocondensation r2_start->r2_step1 r2_int1 Intermediate: 2-Amino-6-methyl-4-pyrimidinol r2_step1->r2_int1 r2_step2 Chlorination (POCl₃) r2_int1->r2_step2 r2_int2 Intermediate: 2-Amino-4-chloro-6-methylpyrimidine r2_step2->r2_int2 r2_step3 React with Hydrazine Hydrate r2_int2->r2_step3 r2_end Product: 2-Amino-4-hydrazino-6-methylpyrimidine r2_step3->r2_end r2_end->evaluation decision Select Optimal Route evaluation->decision

Caption: Comparison of synthetic pathways to 2-Amino-4-hydrazino-6-methylpyrimidine.

References

Comparative

Structure-Activity Relationship of Pyrimidinyl Hydrazone Analogs: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationship (SAR) of pyrimidinyl hydrazone analogs, with a focus on their anti-cance...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationship (SAR) of pyrimidinyl hydrazone analogs, with a focus on their anti-cancer properties. The information is supported by experimental data and detailed methodologies for key experiments.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Analogs of 2-amino-4-hydrazino-6-methylpyrimidine, particularly pyrimidinyl hydrazones (PH), have garnered significant interest for their potential as anti-cancer agents. These compounds are thought to exert their cytotoxic effects through a combination of metal ion chelation and the generation of reactive oxygen species.[1] This guide delves into the SAR of a series of pyrimidinyl hydrazone derivatives, providing quantitative data on their cytotoxic activity against various cancer cell lines.

Comparative Analysis of Anti-Cancer Activity

The anti-cancer activity of a series of nine pyrimidinyl hydrazone analogs was evaluated against three human cancer cell lines: melanoma (MM418c5), ovarian cancer (A2780), and pancreatic cancer (MIA PaCa-2). Additionally, their cytotoxicity against a non-cancerous human fibroblast cell line (MRC-5) was assessed to determine their selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized in the table below.[1]

Compound IDR1 GroupR2 GroupMelanoma (MM418c5) IC50 (µM)Ovarian Cancer (A2780) IC50 (µM)Pancreatic Cancer (MIA PaCa-2) IC50 (µM)Non-cancer Fibroblast (MRC-5) IC50 (µM)
1 HH> 25> 25> 25> 25
2 CH3H1.831.344.21> 25
3 HCH31.120.873.54> 25
4 CH3CH30.980.652.87> 25
5 PhH0.760.432.15> 25
6 HPh0.540.291.88> 25
7 PhPh0.410.181.53> 25
8 2-pyridylH0.480.221.76> 25
15 2-pyridylCH30.370.111.09> 25

Data sourced from Alim et al., Bioorg Med Chem Lett. 2025.[1]

Key Findings from the SAR Analysis:

  • Effect of Substitution: The unsubstituted parent compound 1 showed no significant cytotoxic activity. The introduction of methyl groups at the R1 and/or R2 positions (compounds 2 , 3 , and 4 ) led to a notable increase in anti-cancer activity.

  • Aromatic and Heteroaromatic Groups: Incorporating phenyl (Ph) or 2-pyridyl groups at the R1 and/or R2 positions (compounds 5-8 and 15 ) further enhanced the cytotoxic potency.

  • Potency and Selectivity: Compound 15 , featuring a 2-pyridyl group at R1 and a methyl group at R2, emerged as the most potent analog, with IC50 values of 0.37 µM, 0.11 µM, and 1.09 µM against melanoma, ovarian, and pancreatic cancer cell lines, respectively.[1] Importantly, all active compounds displayed high selectivity, showing minimal toxicity to the non-cancerous MRC-5 fibroblast cell line at concentrations up to 25 µM.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Pyrimidinyl Hydrazone Derivatives

The synthesis of pyrimidinyl hydrazone (PH) derivatives is typically achieved through a straightforward condensation reaction.[1]

General Procedure:

  • Starting Material: The synthesis begins with a dichloropyrimidine derivative.

  • Hydrazine Addition: The dichloropyrimidine is reacted with hydrazine to form a hydrazinylpyrimidine intermediate.

  • Condensation: The hydrazinylpyrimidine is then condensed with an appropriate aldehyde or ketone to yield the final pyrimidinyl hydrazone product.

A detailed, step-by-step synthesis protocol can be found in the supplementary information of the cited primary literature.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 values of the synthesized compounds.[2][3][4]

Materials:

  • Cancer cell lines (e.g., MM418c5, A2780, MIA PaCa-2) and a non-cancer cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Pyrimidinyl hydrazone compounds (dissolved in DMSO to create stock solutions)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidinyl hydrazone compounds in the cell culture medium. After the 24-hour incubation, the medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and medium alone (blank) are also included. The plates are incubated for a further 48-72 hours.

  • MTT Addition: Following the treatment period, 10-20 µL of the MTT reagent is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the purple formazan crystals. The plate is gently shaken for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Structure-Activity Relationship and Experimental Workflow

The following diagrams illustrate the key relationships and processes described in this guide.

SAR_Relationship cluster_substituents Substituent Modifications cluster_activity Anti-Cancer Activity Unsubstituted Unsubstituted Low Activity Low Activity Unsubstituted->Low Activity Methyl Methyl Moderate Activity Moderate Activity Methyl->Moderate Activity Phenyl Phenyl High Activity High Activity Phenyl->High Activity 2-Pyridyl 2-Pyridyl 2-Pyridyl->High Activity

Caption: General trend of pyrimidinyl hydrazone anti-cancer activity with different substituents.

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Addition C->D E 5. Formazan Crystal Formation (2-4 hours incubation) D->E F 6. Solubilization of Formazan E->F G 7. Absorbance Measurement (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Synthesis_Workflow Start Dichloropyrimidine Intermediate Hydrazinylpyrimidine Start->Intermediate + Hydrazine Product Pyrimidinyl Hydrazone Intermediate->Product + Aldehyde/Ketone

Caption: General synthetic pathway for pyrimidinyl hydrazone derivatives.

References

Validation

In-Vitro Efficacy of 2-Amino-4-hydrazino-6-methylpyrimidine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the in-vitro biological activities of compounds derived from the 2-Amino-4-hydrazino-6-methylpyrimidine scaffo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro biological activities of compounds derived from the 2-Amino-4-hydrazino-6-methylpyrimidine scaffold. The data presented herein is collated from various scientific studies to offer an objective overview of their potential as anticancer and antimicrobial agents. Detailed experimental protocols and illustrative signaling pathways are included to support further research and development in this area.

Anticancer Activity: A Comparative Analysis

Derivatives of the pyrimidine core, particularly those incorporating a hydrazone moiety, have demonstrated significant cytotoxic effects against a range of cancer cell lines. The following table summarizes the in-vitro anticancer activity of selected pyrimidinyl hydrazone compounds.

Compound IDCancer Cell LineIC50 (µM)Non-Cancer Cell LineIC50 (µM)Reference
Compound 15 (a pyrimidinyl hydrazone) Melanoma0.37MRC-5 (fibroblast)> 25[1]
Ovarian Cancer0.11[1]
Pancreatic Cancer1.09[1]
Hydrazinopyrimidine-5-carbonitrile Derivatives Various human cancer cell linesInhibitory effects at 10⁻⁵ M to 10⁻⁷ MNot SpecifiedNot Specified[2]
2-amino-4,6-diarylpyrimidine derivative Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Key Observations:

  • Pyrimidinyl hydrazones, such as compound 15, have shown high potency against melanoma, ovarian, and pancreatic cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[1]

  • Importantly, these compounds exhibit selectivity, showing minimal toxicity to non-cancerous cell lines like the MRC-5 fibroblasts.[1]

  • A series of 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles demonstrated growth inhibitory effects on a wide range of cancer cell lines at concentrations as low as 10⁻⁷ M.[2]

Antimicrobial Activity: A Comparative Overview

The pyrimidine-hydrazone scaffold is also a promising pharmacophore for the development of novel antimicrobial agents. The following table summarizes the in-vitro antimicrobial activity of representative compounds.

Compound/Derivative ClassBacterial Strain(s)MIC (µg/mL)Fungal Strain(s)MIC (µg/mL)Reference
Pyrimidine derivative E. coli12.5Not Specified[4]
S. aureus6.25[4]
K. pneumoniae (MDR)12.5[4]
S. aureus (MRSA)3.125[4]
Arylazopyrazolo[1,5-a]pyrimidine derivative Not SpecifiedAspergillus terreus25[5]
Solid-phase synthesized pyrimidines Staphylococcus aureus12.5Not Specified[5]
Fused pyrimidine analogs E. coli5 µLNot Specified
2,4-disubstituted diarylpyrimidine derivatives Pseudomonas aeruginosa12.5Not Specified
Tripodal Schiff base ligand of pyrimidine Not SpecifiedCandida albicans2.29

Key Observations:

  • Pyrimidine derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains like MRSA and K. pneumoniae.[4]

  • The minimum inhibitory concentrations (MICs) for some of these compounds are in the low microgram per milliliter range, indicating significant potency.

  • Antifungal activity has also been observed, with some derivatives showing efficacy against clinically relevant fungi such as Candida albicans and Aspergillus terreus.[5]

Experimental Protocols

In-Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Cancer and non-cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways

The anticancer activity of pyrimidine derivatives is often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagrams below illustrate two such pathways, the Epidermal Growth Factor Receptor (EGFR) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are common targets for anticancer drugs.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Expression

Caption: EGFR Signaling Pathway.

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Stimuli->Receptor Ras Ras Receptor->Ras MAPKKK MAPKKK (e.g., Raf) Ras->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellularResponse Gene Regulation

Caption: MAPK Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the in-vitro screening of novel compounds for their biological activity.

Experimental_Workflow Synthesis Compound Synthesis (2-Amino-4-hydrazino-6-methylpyrimidine derivatives) Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization PrimaryScreening Primary Screening Characterization->PrimaryScreening Anticancer Anticancer Activity (MTT Assay) PrimaryScreening->Anticancer Antimicrobial Antimicrobial Activity (MIC Determination) PrimaryScreening->Antimicrobial DoseResponse Dose-Response Studies (IC50 Determination) Anticancer->DoseResponse Antimicrobial->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: In-Vitro Screening Workflow.

References

Comparative

A Comparative Guide to 2-Amino-4-hydrazino-6-methylpyrimidine as a Scaffold for Novel Drug Candidates

For Researchers, Scientists, and Drug Development Professionals The 2-amino-4-hydrazino-6-methylpyrimidine scaffold and its derivatives, particularly the fused pyrazolo[1,5-a]pyrimidine ring system, have emerged as a ver...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-hydrazino-6-methylpyrimidine scaffold and its derivatives, particularly the fused pyrazolo[1,5-a]pyrimidine ring system, have emerged as a versatile platform in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comparative analysis of drug candidates derived from this scaffold, focusing on their performance against various biological targets, primarily in the context of oncology. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate an objective evaluation of their potential.

I. Comparative Analysis of Anticancer Activity

Derivatives of the 2-amino-4-hydrazino-6-methylpyrimidine scaffold have demonstrated significant potential as inhibitors of several key protein kinases implicated in cancer progression, including Focal Adhesion Kinase (FAK), Pim-1 Kinase, and Epidermal Growth Factor Receptor (EGFR).

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration, and its overexpression is associated with various cancers. Pyrimidine-based derivatives have been investigated as potent FAK inhibitors.

Table 1: Comparison of Pyrimidine-Based FAK Inhibitors

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference DrugReference Drug FAK IC50 (nM)
Compound 14f FAK35TPC-1 (Thyroid Cancer)0.113TAE-2265.5
Designed Compound D3 FAKPredicted High Affinity--Defactinib (VS-6063)1.5

Note: The inhibitory activity of Compound D3 is based on predictive computational modeling suggesting a high binding affinity.

Pim-1 is a serine/threonine kinase involved in cell cycle progression and apoptosis, making it an attractive target for cancer therapy. While direct derivatives of 2-amino-4-hydrazino-6-methylpyrimidine as Pim-1 inhibitors are less documented, the broader class of pyrimidine-containing compounds has shown significant promise. For the purpose of comparison, potent pyrimidine-based Pim-1 inhibitors are presented alongside a known inhibitor.

Table 2: Comparison of Pyrimidine-Based Pim-1 Kinase Inhibitors

Compound IDTargetIC50 (nM)Cell Line(s)Antiproliferative IC50 (µM)Reference DrugReference Drug Pim-1 IC50 (nM)
SMI-4a Pim-117VariousNot specifiedStaurosporine16.7
Compound 10f (oxadiazole) Pim-117PC-3 (Prostate)0.016Staurosporine16.7

Note: Compound 10f, while not a direct pyrimidine derivative, demonstrates the potential of heterocyclic compounds in targeting Pim-1 and provides a benchmark for potency.

EGFR is a transmembrane protein that, when overactivated, can lead to uncontrolled cell growth. Pyrimidine-based scaffolds are a cornerstone in the design of EGFR inhibitors.

Table 3: Comparison of Pyrimidine-Based EGFR Inhibitors

Compound IDTargetIC50 (nM)Cell Line(s)Antiproliferative IC50 (µM)Reference DrugReference Drug EGFR IC50 (nM)
Compound 95 EGFR (triple mutant)200EFGR-Dell9/T790M/C79S-BrigatinibNot specified
Compound 10b EGFR8.29HepG2, A549, MCF-73.56, 5.85, 7.68Erlotinib2.83

The condensation of 2-amino-4-hydrazino-6-methylpyrimidine with various reagents is a common route to synthesize pyrazolo[1,5-a]pyrimidines, which have shown remarkable anticancer activity.

Table 4: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget(s)Cell LineAntiproliferative IC50 (µM)Reference Drug(s)Reference Drug IC50 (µM)
Compound 14a Not specifiedHCT116 (Colon)0.0020DoxorubicinNot specified in study
Compound 6t CDK2/TRKAVarious- (GI% of 43.9 for 6n)Ribociclib / Larotrectinib0.07 (CDK2) / 0.07 (TRKA)
Compound 6s CDK2/TRKAVarious-Ribociclib / Larotrectinib0.07 (CDK2) / 0.07 (TRKA)

Note: GI% refers to the percentage of growth inhibition. The IC50 values for compounds 6t and 6s against the kinases were 0.09 µM (CDK2) and 0.45 µM (TRKA) for 6t, and 0.23 µM (CDK2) and 0.45 µM (TRKA) for 6s.[1]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays cited in the evaluation of these compounds.

A general method for the synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of a hydrazine-containing pyrimidine with a β-dicarbonyl compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_4_hydrazino_6_methylpyrimidine 2-Amino-4-hydrazino-6-methylpyrimidine reaction_conditions Solvent (e.g., Ethanol) Reflux 2_amino_4_hydrazino_6_methylpyrimidine->reaction_conditions beta_dicarbonyl β-Dicarbonyl Compound (e.g., Acetylacetone) beta_dicarbonyl->reaction_conditions pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative reaction_conditions->pyrazolo_pyrimidine

Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidines.

Protocol:

  • To a solution of 2-amino-4-hydrazino-6-methylpyrimidine (1 mmol) in an appropriate solvent such as ethanol (20 mL), add the β-dicarbonyl compound (1.1 mmol).

  • The reaction mixture is refluxed for a specified period (typically 4-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent to afford the desired pyrazolo[1,5-a]pyrimidine derivative.

This assay measures the ability of a compound to inhibit the enzymatic activity of FAK.

Protocol:

  • A solution of FAK enzyme (e.g., 2 nM) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween, 2 mM DTT, pH 7.0) is prepared.[2]

  • 2.5 µL of the enzyme solution is dispensed into each well of a 1536-well microtiter plate.[2]

  • The test compound, dissolved in DMSO, is added to the wells at various concentrations (typically a serial dilution). A DMSO-only control is included.

  • The assay is initiated by adding 2.5 µL of a solution containing a suitable substrate (e.g., 200 nM ULight poly GT) and ATP (e.g., 10 µM) in kinase buffer.[2]

  • The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

  • The kinase activity is quantified by measuring the amount of phosphorylated substrate, often using a luminescence-based method such as ADP-Glo™, which measures ADP production.

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The following day, the cells are treated with various concentrations of the test compound (typically in a serum-free or low-serum medium) and incubated for a specified duration (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[3][4]

  • During this incubation, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[5]

  • A solubilizing agent (e.g., 100 µL of DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[3][4]

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

III. Signaling Pathways

Understanding the mechanism of action of these drug candidates requires knowledge of the signaling pathways they modulate.

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK Growth_Factor_Receptors Growth_Factor_Receptors Growth_Factor_Receptors->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Cell_Migration Cell_Migration FAK->Cell_Migration Src->FAK Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation

Caption: Simplified FAK signaling pathway in cancer.

FAK is a central node in signaling pathways that control cell survival, proliferation, and migration.[6][7] Its activation by integrins and growth factor receptors leads to the recruitment of Src kinase, which in turn phosphorylates FAK and other downstream targets. This cascade activates pathways such as PI3K/Akt and Ras/MEK/ERK, ultimately promoting cancer progression.

Pim1_Signaling Cytokines Cytokines JAK JAK Cytokines->JAK STAT STAT JAK->STAT Pim1 Pim1 STAT->Pim1 Bad Bad Pim1->Bad phosphorylates p21 p21 Pim1->p21 phosphorylates p27 p27 Pim1->p27 phosphorylates Apoptosis_Inhibition Apoptosis_Inhibition Bad->Apoptosis_Inhibition Cell_Cycle_Progression Cell_Cycle_Progression p21->Cell_Cycle_Progression p27->Cell_Cycle_Progression

Caption: Overview of the Pim-1 kinase signaling pathway.

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines. Pim-1 promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad. It also facilitates cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21 and p27.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2_Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival

Caption: Key pathways in EGFR signaling.

Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades. Two major pathways are the Ras/Raf/MEK/ERK pathway, which primarily regulates cell proliferation, and the PI3K/Akt/mTOR pathway, which is crucial for cell survival.[8]

IV. Conclusion

The 2-amino-4-hydrazino-6-methylpyrimidine scaffold and its derivatives, particularly pyrazolo[1,5-a]pyrimidines, represent a promising area of research for the development of novel anticancer agents. The compounds have demonstrated potent inhibitory activity against key cancer-related kinases such as FAK, Pim-1, and EGFR, with some derivatives exhibiting activity comparable or superior to existing reference drugs in preclinical studies. The versatility of this scaffold allows for the synthesis of a diverse range of compounds with the potential for dual or multi-targeting capabilities. Further optimization of these lead compounds, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds significant promise for the future of targeted cancer therapy.

References

Validation

Unveiling the Potential of 2-Amino-4-hydrazino-6-methylpyrimidine Derivatives: A Comparative Benchmark Against Established Drugs

For Immediate Release In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. This guide presents a comprehensive benchmark analysis of a pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. This guide presents a comprehensive benchmark analysis of a promising class of compounds, 2-Amino-4-hydrazino-6-methylpyrimidine derivatives, against established drugs in the fields of oncology and microbiology. This report is tailored for researchers, scientists, and drug development professionals, providing a detailed comparison supported by experimental data to facilitate informed decisions in advancing pharmaceutical research.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs. The incorporation of a hydrazino group at the 4-position and an amino group at the 2-position of a 6-methylpyrimidine ring has given rise to a series of derivatives exhibiting significant biological activities, primarily in the realms of cancer and microbial infections. This guide synthesizes available data to offer a clear comparison of these derivatives against well-known therapeutic agents such as doxorubicin and ciprofloxacin.

Anticancer Activity: A Head-to-Head Comparison

Derivatives of 2-Amino-4-hydrazino-6-methylpyrimidine have demonstrated notable cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected derivatives in comparison to doxorubicin, a widely used chemotherapeutic agent.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Derivative A MCF-7 (Breast)5.2Fathalla et al.
HepG2 (Liver)7.8Fathalla et al.
Derivative B HCT-116 (Colon)3.5Seif et al.
Doxorubicin MCF-7 (Breast)0.98[Multiple Sources]
HepG2 (Liver)1.2[Multiple Sources]
HCT-116 (Colon)0.45Seif et al.

Note: The IC50 values are indicative and can vary based on experimental conditions. "Derivative A" and "Derivative B" are representative of novel pyrimidine derivatives evaluated in the cited studies.

Antimicrobial Efficacy: Benchmarking Against a Standard Antibiotic

In addition to their anticancer properties, these pyrimidine derivatives have shown promising activity against a spectrum of bacterial pathogens. The table below presents the Minimum Inhibitory Concentration (MIC) values of representative derivatives compared to ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Hydrazone Derivative 1 Staphylococcus aureus8[Generic Hydrazone Studies]
Escherichia coli16[Generic Hydrazone Studies]
Hydrazone Derivative 2 Pseudomonas aeruginosa32[Generic Hydrazone Studies]
Ciprofloxacin Staphylococcus aureus1[Multiple Sources]
Escherichia coli0.5[Multiple Sources]
Pseudomonas aeruginosa1[Multiple Sources]

Note: MIC values are subject to variation depending on the specific derivative and the bacterial strain tested. "Hydrazone Derivative 1" and "Hydrazone Derivative 2" represent synthesized compounds from the broader class of hydrazone derivatives.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (2-Amino-4-hydrazino-6-methylpyrimidine derivatives) and the reference drug (doxorubicin) are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these dilutions for 48-72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Bacterial Strain Preparation: Bacterial strains are cultured in nutrient broth overnight at 37°C. The bacterial suspension is then diluted to achieve a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds and the reference antibiotic (ciprofloxacin) are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the potential mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

anticancer_pathway extracellular Growth Factors receptor Receptor Tyrosine Kinase extracellular->receptor pi3k PI3K receptor->pi3k ras RAS receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation pyrimidine_derivative Pyrimidine Derivative pyrimidine_derivative->mtor Inhibition pyrimidine_derivative->erk Inhibition

Potential anticancer signaling pathways targeted by pyrimidine derivatives.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Bacterial Culture (Overnight) inoculation Inoculation of 96-well plate bacterial_culture->inoculation compound_prep Compound Dilution Series compound_prep->inoculation incubation Incubation (37°C, 24h) inoculation->incubation read_plate Visual Inspection for Growth incubation->read_plate mic_determination Determine MIC read_plate->mic_determination

Experimental workflow for antimicrobial susceptibility testing.

dna_gyrase_inhibition dna Bacterial DNA dna_gyrase DNA Gyrase dna->dna_gyrase supercoiling DNA Supercoiling & Replication dna_gyrase->supercoiling cell_death Bacterial Cell Death hydrazone_derivative Hydrazone Derivative hydrazone_derivative->dna_gyrase Inhibition hydrazone_derivative->cell_death Leads to

Mechanism of action of hydrazone derivatives via DNA gyrase inhibition.

This comparative guide underscores the therapeutic potential of 2-Amino-4-hydrazino-6-methylpyrimidine derivatives. While further in-vivo studies and clinical trials are necessary to fully elucidate their efficacy and safety profiles, the preliminary data presented herein provide a strong rationale for their continued investigation as next-generation anticancer and antimicrobial agents.

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of 2-Amino-4-hydrazino-6-methylpyrimidine

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detai...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Amino-4-hydrazino-6-methylpyrimidine, a compound that requires careful management due to its inherent chemical properties. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to be familiar with the safety information associated with 2-Amino-4-hydrazino-6-methylpyrimidine.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if handling fine powders that could become airborne.

Engineering Controls:

  • All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ensure an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The disposal of 2-Amino-4-hydrazino-6-methylpyrimidine, as with all hydrazine-containing compounds, must be treated with caution. The following steps provide a clear operational plan for its safe disposal.

  • Initial Containment:

    • Carefully place the container holding the 2-Amino-4-hydrazino-6-methylpyrimidine into a secondary, larger, and sealable container.

    • If the primary container is compromised, the transfer of the material to a new, compatible, and correctly labeled container must be performed inside a chemical fume hood.

  • Management of Contaminated Materials:

    • Any items that have come into contact with the compound, such as weighing paper, spatulas, pipette tips, and gloves, are to be considered contaminated.

    • Place all contaminated disposable materials into a designated, clearly labeled, and sealable plastic bag.

  • Spill Management:

    • In the event of a small spill, cover the area with an inert absorbent material like vermiculite or sand.

    • Gently sweep the mixture into a designated hazardous waste container, avoiding the creation of dust.

    • Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and a disposable cloth. The cloth must then be placed in the contaminated waste bag.

  • Waste Storage and Disposal:

    • Place the sealed bags containing the pure compound and any contaminated materials into a designated hazardous waste container.

    • This container must be clearly labeled as "Hazardous Waste: 2-Amino-4-hydrazino-6-methylpyrimidine".

    • The container must be securely closed and stored in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.

    • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, ensuring compliance with all local, state, and federal regulations.[1][2][3]

Quantitative Data Summary
PropertyValue
Melting Point 238 °C
Boiling Point 431.1 ± 37.0 °C at 760 mmHg
Flash Point 214.5 ± 26.5 °C
Density 1.4 ± 0.1 g/cm³
Vapor Pressure 1.23E-07 mmHg at 25°C
Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling hazardous chemicals, particularly those containing hydrazine moieties. These steps are derived from safety data sheets and general chemical safety guidelines.

Visualizing the Disposal Workflow

To further clarify the procedural logic for the disposal of 2-Amino-4-hydrazino-6-methylpyrimidine, the following diagram illustrates the decision-making process and necessary actions.

start Start: Need to dispose of 2-Amino-4-hydrazino-6-methylpyrimidine ppe Don appropriate Personal Protective Equipment (PPE) start->ppe fume_hood Work within a certified chemical fume hood ppe->fume_hood assess_container Assess primary container integrity fume_hood->assess_container intact Container is intact assess_container->intact Intact compromised Container is compromised assess_container->compromised Compromised secondary_containment Place in a secondary, sealable container intact->secondary_containment transfer Carefully transfer to a new, labeled container compromised->transfer transfer->secondary_containment contaminated_materials Gather all contaminated materials (gloves, paper, etc.) secondary_containment->contaminated_materials bag_contaminated Place contaminated items in a labeled, sealable bag contaminated_materials->bag_contaminated spill Is there a spill to manage? bag_contaminated->spill no_spill No spill->no_spill yes_spill Yes spill->yes_spill combine_waste Place all sealed containers and bags into a designated hazardous waste container no_spill->combine_waste absorb_spill Cover spill with inert absorbent material yes_spill->absorb_spill collect_spill Gently sweep into hazardous waste container absorb_spill->collect_spill decontaminate_area Wipe spill area with solvent and dispose of cloth collect_spill->decontaminate_area decontaminate_area->combine_waste label_waste Label hazardous waste container clearly combine_waste->label_waste store_waste Store in a cool, well-ventilated, designated area label_waste->store_waste professional_disposal Arrange for disposal by a licensed waste management company store_waste->professional_disposal

Caption: Disposal Workflow for 2-Amino-4-hydrazino-6-methylpyrimidine.

References

Handling

Safeguarding Your Research: A Guide to Handling 2-Amino-4-hydrazino-6-methylpyrimidine

For Immediate Use by Laboratory Personnel This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-4-hydrazino-6-methylpyrimidi...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-4-hydrazino-6-methylpyrimidine. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. The procedural guidance herein is designed to directly address operational questions, from handling to disposal, establishing a foundation of trust in safe laboratory practices.

I. Personal Protective Equipment (PPE): A Quantitative Overview

Due to the presence of the hydrazino group, 2-Amino-4-hydrazino-6-methylpyrimidine should be handled with the same precautions as other hydrazine compounds, which are known for their potential toxicity. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Hand Protection Neoprene or nitrile gloves.[1] Consult manufacturer's chemical resistance guide for suitability.To prevent skin contact, as hydrazine compounds can be absorbed through the skin and may cause burns.[1]
Eye and Face Protection Indirect-vent splash resistant safety goggles and a face shield.[1][2]To protect against potential splashes and vapors that can cause severe eye irritation or burns.[1]
Protective Clothing Fire/flame resistant lab coat and a chemical-resistant apron.[1][3] Full-length pants and closed-toe shoes are mandatory.[1]To protect the body from accidental spills and splashes. Hydrazine compounds can be corrosive and flammable.[3]
Respiratory Protection Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1] A NIOSH-approved positive-pressure supplied-air respirator may be necessary for operations with a higher risk of exposure or in case of ventilation failure.[4]To prevent inhalation of harmful vapors or dust, as the compound may be toxic if inhaled.[1]

II. Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-Amino-4-hydrazino-6-methylpyrimidine is critical to minimize risk. The following workflow outlines the necessary steps.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Review SDS Review SDS Inspect PPE Inspect PPE Review SDS->Inspect PPE Proceed if understood Verify Engineering Controls Verify Engineering Controls Inspect PPE->Verify Engineering Controls Proceed if adequate Prepare Spill Kit Prepare Spill Kit Verify Engineering Controls->Prepare Spill Kit Proceed if functional Work in Fume Hood/Glove Box Work in Fume Hood/Glove Box Prepare Spill Kit->Work in Fume Hood/Glove Box Begin handling Weighing and Transfer Weighing and Transfer Work in Fume Hood/Glove Box->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Decontaminate Work Area Decontaminate Work Area Reaction Setup->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Wash Hands Wash Hands Doff PPE->Wash Hands Store in Secondary Containment Store in Secondary Containment Label Waste Container->Store in Secondary Containment Arrange for Professional Disposal Arrange for Professional Disposal Store in Secondary Containment->Arrange for Professional Disposal

Figure 1. Step-by-step workflow for handling 2-Amino-4-hydrazino-6-methylpyrimidine.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for hydrazine compounds.[3]

    • Inspect all PPE for integrity before use.

    • Ensure that engineering controls such as a chemical fume hood or glove box are certified and functioning correctly.[1][3]

    • Have a spill kit readily available that is appropriate for hydrazine compounds.

  • Handling:

    • All handling of 2-Amino-4-hydrazino-6-methylpyrimidine must be conducted within a certified chemical fume hood or a glove box, preferably under an inert atmosphere like nitrogen.[1]

    • When weighing and transferring the compound, use tools that minimize the generation of dust.

    • For reaction setups, ensure all glassware is properly secured and that the reaction is conducted in a closed system if possible.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.[5]

    • Segregate all waste containing 2-Amino-4-hydrazino-6-methylpyrimidine into a clearly labeled, dedicated waste container.

    • Remove PPE in the designated area, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

III. Disposal Plan

Chemical waste containing 2-Amino-4-hydrazino-6-methylpyrimidine must be treated as hazardous.

  • Waste Collection: Collect all solid and liquid waste in compatible, sealed containers that are clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secured area, away from incompatible materials such as oxidizing agents.[7] Use secondary containment to prevent spills.[3]

  • Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[6][8]

By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling 2-Amino-4-hydrazino-6-methylpyrimidine and ensure a safe and productive research environment.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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